Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWGECEHUVSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569510 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-96-4 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131748-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, a fluorinated heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group and a thiazole scaffold, confer advantageous properties such as enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a vital resource for professionals engaged in pharmaceutical research and development.
Chemical and Physical Properties
This compound (CAS RN: 131748-96-4) is a liquid at room temperature. Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | |
| Molecular Weight | 225.19 g/mol | |
| Density | 1.344 g/mL at 25 °C | |
| Boiling Point | ~194.8-195 °C | [1] |
| Flash Point | 92.22 °C (198.0 °F) | |
| Refractive Index | n20/D 1.441 | |
| SMILES String | CCOC(=O)c1sc(nc1)C(F)(F)F | |
| InChI Key | KQTWGECEHUVSPX-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α-haloketone with a thioamide.
General Experimental Workflow for Hantzsch Thiazole Synthesis
The following diagram illustrates a generalized workflow for the Hantzsch thiazole synthesis, which can be adapted for the preparation of this compound.
Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Postulated Synthesis of this compound
A potential synthesis of the title compound could involve the reaction of ethyl 2-chloro-2-formylacetate with trifluoroacetamide, followed by a cyclization step. Another plausible route is the reaction of a suitable trifluoromethyl-containing thioamide with an appropriate α-halo ester.
Note: The specific reactants and conditions would need to be optimized to achieve a good yield and purity of the desired product.
Spectral Data
While a comprehensive set of spectral data for this compound is not publicly available, data for structurally similar compounds can provide valuable insights for characterization. For instance, the spectral data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate reveals characteristic shifts that can be used for comparative purposes.[2]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group, and the trifluoromethyl group. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: The IR spectrum should show strong absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), as well as vibrations associated with the C=N and C-S bonds of the thiazole ring and the C-F bonds of the trifluoromethyl group.
Biological Activity and Drug Development Potential
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3] The incorporation of a trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.
While specific biological data for this compound is limited in the public domain, its structural motifs suggest potential for biological activity. Thiazole derivatives have been reported to exhibit a wide range of pharmacological effects. For instance, various substituted thiazoles have been investigated for their potential as:
-
Anticancer Agents: Thiazole-based compounds have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[4]
-
Antimicrobial Agents: The thiazole nucleus is a key component of several antimicrobial drugs.[1]
-
Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties.
Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. High-throughput screening and target-based assays would be valuable in exploring its bioactivity.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a lead compound, such as a thiazole derivative, to a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, with the CAS number 131748-96-4, is a fluorinated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly modify the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it an attractive building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its potential biological activities based on research on structurally related compounds.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and publicly available information.
| Property | Value |
| CAS Number | 131748-96-4 |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Appearance | Liquid |
| Density | 1.344 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.441 |
| Flash Point | 92.22 °C (198.0 °F) |
| Boiling Point | Not explicitly available, but a related compound, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has a boiling point of 271.1°C at 760 mmHg. |
| SMILES | CCOC(=O)c1cnc(s1)C(F)(F)F |
| InChI | 1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 |
| InChI Key | KQTWGECEHUVSPX-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway
The logical synthetic route involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with trifluoroacetamide, which would cyclize to form the desired thiazole ring.
Caption: Proposed Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of similar trifluoromethyl-substituted thiazole carboxylates.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Trifluoroacetamide
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add trifluoroacetamide (1.2 equivalents) and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature until the trifluoroacetamide is fully dissolved.
-
Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) to the solution via the dropping funnel over a period of 15-20 minutes. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
-
Slowly add triethylamine (2.5 equivalents) dropwise to the reaction mixture. The addition may cause fuming.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in the public domain, the trifluoromethylthiazole scaffold is a well-recognized pharmacophore in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which are desirable properties for drug candidates.
Antifungal and Herbicidal Activity
Thiazole derivatives are known to possess fungicidal and herbicidal properties. Research on related compounds, such as ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has shown their utility as intermediates in the synthesis of fungicidal thiazolecarboxanilides. Derivatives of ethyl 4-(trifluoromethyl)thiazole-5-carboxylate have demonstrated inhibitory activity against various fungi and plants. For instance, some amide derivatives have shown 32–58% inhibition against Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L.
Anticancer Activity
The thiazole ring is a core structure in several anticancer agents. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which can be synthesized from intermediates like Ethyl 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylate, have been evaluated for their anticancer activity against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). Some of these derivatives displayed moderate to good activity, with one compound showing 48% inhibition.
Experimental Workflow for Biological Screening
A general workflow for the preliminary biological screening of this compound and its derivatives is outlined below.
Caption: General workflow for the biological evaluation of the target compound.
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable research chemical with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis can be readily achieved through established methods like the Hantzsch thiazole synthesis. While direct biological data for this specific compound is not widely available, the consistent bioactivity of structurally related trifluoromethylthiazole derivatives in antifungal, herbicidal, and anticancer applications strongly suggests its potential utility in these areas. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical methodologies and data interpretation involved in the structural elucidation of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (C₇H₆F₃NO₂S), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the integrated use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to confirm its molecular structure.
Molecular Structure and Properties
This compound is a substituted thiazole derivative. The core structure consists of a five-membered thiazole ring, functionalized with a trifluoromethyl group at the 2-position and an ethyl carboxylate group at the 5-position.
Key Physical and Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 131748-96-4 | [1] |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Form | Liquid | |
| Density | 1.344 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 | |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound follows a systematic workflow. Each analytical technique provides a unique piece of the puzzle, and collectively, they allow for the unambiguous determination of the molecular structure.
Caption: Figure 1: General Workflow for Structure Elucidation
Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value | Interpretation |
| Molecular Ion (M⁺) | m/z 225.0048 | Corresponds to the exact mass of the molecular formula C₇H₆F₃NO₂S. |
| Key Fragments | m/z 197 ([M-C₂H₄]⁺) | Loss of ethylene from the ethyl ester group. |
| m/z 180 ([M-OC₂H₅]⁺) | Loss of the ethoxy radical from the ester. | |
| m/z 156 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical. |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the presence of key functional groups within the molecule.
Table 2: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2980 | Medium | C-H (Aliphatic) | Stretching |
| ~1730 | Strong | C=O (Ester) | Stretching |
| ~1540 | Medium | C=N (Thiazole ring) | Stretching |
| ~1250-1350 | Strong | C-O (Ester) | Stretching |
| ~1100-1200 | Strong | C-F (CF₃ group) | Stretching |
The strong absorption around 1730 cm⁻¹ is characteristic of the ester carbonyl group, while the intense bands in the 1100-1350 cm⁻¹ region are indicative of the C-O ester linkage and the C-F bonds of the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.
Caption: Figure 2: Structure of this compound
¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the single proton on the thiazole ring.
Table 3: Expected ¹H NMR Data (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| (a) | ~1.4 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ |
| (b) | ~4.4 | Quartet (q) | 2H | ~7.1 | -O-CH₂ -CH₃ |
| (c) | ~8.2 | Singlet (s) | 1H | - | Thiazole C4-H |
-
The triplet-quartet pattern is the classic signature of an ethyl group.
-
The downfield chemical shift of the thiazole proton is due to the electron-withdrawing effects of the adjacent ester group and the aromatic nature of the ring.
¹³C NMR Spectroscopy The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Table 4: Expected ¹³C NMR Data (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment |
| (a) | ~14 | -O-CH₂-C H₃ |
| (b) | ~62 | -O-C H₂-CH₃ |
| (c) | ~145 | Thiazole C 4-H |
| (d) | ~121 (quartet, ¹JCF ≈ 270 Hz) | -C F₃ |
| ~160 | Ester C =O | |
| ~148 (quartet, ²JCF ≈ 40 Hz) | Thiazole C 2-CF₃ | |
| ~125 | Thiazole C 5-COOEt |
-
The trifluoromethyl group's carbon signal appears as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
The adjacent thiazole carbon (C2) also shows a smaller quartet coupling (²JCF).
Experimental Protocols
Synthesis: Hantzsch Thiazole Synthesis (Representative Method)
A common method for synthesizing substituted thiazoles is the Hantzsch synthesis. A representative procedure for a related compound, Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate, is described in the literature and can be adapted.[3]
-
Reaction Setup: To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge thioacetamide (0.12 mol) and acetonitrile (60 mL).
-
Addition of Reagent: Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (0.10 mol) dropwise to the solution over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for approximately two hours.
-
Workup: After the reaction, add triethylamine (0.25 mol) dropwise. The product can then be isolated and purified using standard techniques such as extraction and column chromatography.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass data.
-
IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a thin film on a KBr plate.
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups (ester, CF₃), and detailed analysis of ¹H and ¹³C NMR spectra establishes the precise connectivity of all atoms in the molecule. The combination of these data provides unambiguous confirmation of the proposed chemical structure.
References
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. These predictions are based on the analysis of structurally similar compounds and established spectroscopic databases. Researchers who synthesize this compound can use this information as a reference for characterization.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | Thiazole C4-H |
| 4.38 | Quartet | 2H | -OCH₂CH₃ |
| 1.38 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shift of the thiazole proton is estimated based on the electron-withdrawing nature of the adjacent trifluoromethyl and carboxylate groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C=O (ester) |
| ~155 (q, J ≈ 38 Hz) | Thiazole C2-CF₃ |
| ~145 | Thiazole C4 |
| ~128 | Thiazole C5 |
| ~120 (q, J ≈ 270 Hz) | -CF₃ |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃. Quartets (q) are expected for carbons coupled to the fluorine atoms of the CF₃ group.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -68 | Singlet | -CF₃ |
Reference: CFCl₃ at 0.00 ppm.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |
| ~1250 | Strong | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 225.01 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₂H₄]⁺ |
| 180 | [M - OEt]⁺ |
| 152 | [M - COOEt]⁺ |
Technique: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the thiazole ring and the lability of the ethyl ester group.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the well-established Hantzsch thiazole synthesis, adapted from procedures reported for analogous 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylates. This method involves the condensation of a trifluoromethyl-β-ketoester with a thioamide.
Materials:
-
Ethyl 4,4,4-trifluoro-2-chloroacetoacetate
-
Thioformamide
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (1.0 equivalent) and anhydrous acetonitrile.
-
Addition of β-Ketoester: To the stirred solution, add ethyl 4,4,4-trifluoro-2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Base Addition: Cool the reaction mixture in an ice bath and add triethylamine (2.0-2.5 equivalents) dropwise. The addition of the base facilitates the cyclization and dehydration to form the thiazole ring.
-
Reflux: After the addition of the base, heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
The Trifluoromethylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of trifluoromethylthiazole derivatives, with a primary focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive review of the current literature, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways modulated by these promising compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the trifluoromethylthiazole core.
Introduction
The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of organic molecules.[3] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The synergistic combination of the thiazole ring and the trifluoromethyl group has led to the development of a diverse array of derivatives with potent and varied biological activities. This guide will systematically explore the key therapeutic areas where trifluoromethylthiazole derivatives have shown significant promise.
Anticancer Activity
Trifluoromethylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of trifluoromethylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported in vitro cytotoxic activities of representative compounds against various cancer cell lines.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) |
| 3a | 53.4 | 47.6 | 45.2 | 110.3 |
| 3b | 25.4 | 24.4 | 48.7 | 78.9 |
| 3c | 68.9 | 55.2 | 40.8 | 125.6 |
| 3d | 103.0 | 87.4 | 115.2 | 245.8 |
| 4a | 125.7 | 110.5 | 98.6 | 355.7 |
Table 2: Anticancer Activity of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives [5]
| Compound | A-549 (Lung) % Inhibition at 5 µg/mL | Bel7402 (Liver) % Inhibition at 5 µg/mL | HCT-8 (Colon) % Inhibition at 5 µg/mL |
| 8a | 25 | 15 | 20 |
| 8b | 35 | 28 | 32 |
| 8c | 48 | 41 | 45 |
Signaling Pathways in Cancer
Trifluoromethylthiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many human cancers.[6] Several trifluoromethylthiazole derivatives have been identified as inhibitors of this pathway.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in various cancers.
Antimicrobial Activity
The trifluoromethylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of 4-Trifluoromethyl Bithiazole Derivatives [8]
| Compound | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MAC (µg/mL) | A. baumannii MAC (µg/mL) |
| 8e | 16 | 4 | >64 | >64 |
| 8j | 8 | 16 | 2 | 4 |
MAC (Minimum Antibacterial Concentration) in the presence of a subinhibitory concentration of colistin.
Table 4: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [9]
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 6 | 1.56 - 3.12 | 3.12 | 1.56 |
| 18 | 0.78 - 1.56 | - | - |
| 25 | 0.78 | - | 0.78 |
Enzyme Inhibition
Trifluoromethylthiazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] HDAC inhibitors have emerged as a promising class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trifluoromethyl-Substituted Thiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties and metabolic stability. When appended to heterocyclic scaffolds such as thiazole, the CF3 group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted thiazoles, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of Trifluoromethyl-Substituted Thiazoles
The synthesis of trifluoromethyl-substituted thiazoles can be broadly categorized based on the position of the trifluoromethyl group on the thiazole ring. The most common strategies involve the Hantzsch thiazole synthesis and its variations, as well as more modern approaches.
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch synthesis is a classic and versatile method for the construction of the thiazole ring. It typically involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of trifluoromethyl-substituted thiazoles, trifluoromethylated building blocks are employed.
A general workflow for the synthesis of 2-hydrazinyl-4-(trifluoromethyl)thiazole derivatives is depicted below. This workflow starts from the preparation of a thiosemicarbazone, followed by cyclization with a trifluoromethylated α-haloketone.
Experimental Protocols
General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(trifluoromethyl)thiazoles
This protocol is adapted from the Hantzsch thiazole synthesis method.
-
Thiosemicarbazone Synthesis: An equimolar mixture of the respective aldehyde or ketone and thiosemicarbazide is refluxed in ethanol with a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed, and dried.
-
Cyclization: The synthesized thiosemicarbazone (1 mmol) and an appropriate α-halo-trifluoromethyl-ketone (e.g., 3-bromo-1,1,1-trifluoroacetone) (1 mmol) are dissolved in absolute ethanol. The mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water, filtered, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(2-arylidenehydrazinyl)-4-(trifluoromethyl)thiazole derivative.
Biological Activities of Trifluoromethyl-Substituted Thiazoles
Trifluoromethyl-substituted thiazoles exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
A significant number of trifluoromethyl-substituted thiazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. The data for selected compounds are summarized in the table below.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-5-carboxamide | 2-phenyl-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | A-549 (Lung) | >50 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 1.5 | [3] |
| Hydrazinylthiazole | 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | - | - | [4] |
| Thiazole Derivative | Compound 3b (a 2-hydrazinylthiazole derivative) | Leukemia HL-60(TB) | 0.086 (PI3Kα) | [5] |
| Thiazole Derivative | Compound 3e (a 2-hydrazinylthiazole derivative) | Leukemia HL-60(TB) | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibitory Activity
The PI3K/Akt/mTOR and Aurora kinase signaling pathways are crucial for cell proliferation and survival and are often dysregulated in cancer. Several trifluoromethyl-substituted thiazoles have been identified as potent inhibitors of these kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Aminothiazole Derivative | Aurora A | 79 | [6] |
| Aminothiazole Derivative | Aurora B | - | [6] |
| Thiazole Derivative | PI3Kα | 86 | [5] |
| Thiazole Derivative | mTOR | 221 | [5] |
PI3K/Akt/mTOR Signaling Pathway Inhibition
Certain trifluoromethyl-substituted thiazole derivatives have been shown to act as dual inhibitors of PI3Kα and mTOR. The following diagram illustrates the key components of this signaling pathway and the points of inhibition by these compounds.
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution, ATP solution, and the test compound dilutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity
Trifluoromethyl-substituted thiazoles have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Staphylococcus aureus (MRSA) | 3.12 | [7] |
| Thiazole Derivative | Candida albicans | 32 | [8] |
| Thiazole Derivative | Escherichia coli | >100 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Trifluoromethyl-substituted thiazoles represent a promising class of heterocyclic compounds with a diverse range of biological activities. The introduction of the trifluoromethyl group often enhances the therapeutic potential of the thiazole scaffold. This guide has provided an overview of their synthesis, with a focus on the Hantzsch reaction, and has summarized their anticancer, kinase inhibitory, and antimicrobial activities with relevant quantitative data. The detailed experimental protocols for key biological assays are intended to facilitate further research in this exciting area of drug discovery. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the trifluoromethyl-substituted thiazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Thiazole Compounds: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the therapeutic targets of thiazole compounds, a versatile class of molecules with broad pharmacological applications. This whitepaper details the significant potential of thiazole derivatives in the treatment of a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and infectious diseases. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways, offering a critical resource for the advancement of thiazole-based drug discovery.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, forms the structural core of numerous clinically approved drugs.[1] Its unique chemical properties allow for diverse modifications, leading to the development of potent and selective inhibitors for a variety of molecular targets. This guide synthesizes the latest research findings, offering a structured overview of the most promising therapeutic avenues for these compounds.
Anticancer Therapeutic Targets
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell biology.[2] Key therapeutic strategies include the inhibition of critical signaling pathways, disruption of cell division, and induction of apoptosis.
Kinase Inhibition
A primary mechanism of action for many anticancer thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in cancer.[3] Thiazole derivatives have been developed as potent inhibitors of this pathway. For instance, novel synthesized thiazole compounds have demonstrated significant inhibitory activity against PI3Kα and mTOR.[1][3]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole-containing compounds have been shown to effectively inhibit VEGFR-2 kinase activity, thereby impeding tumor growth.[4][5]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. 2-amino thiazole derivatives have been identified as prospective inhibitors of Aurora kinases.[6]
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Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | MCF-7 | 0.48 | [7] |
| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | A549 | 0.97 | [7] |
| Diphyllin thiazole derivative (5d) | V-ATPase | HepG2 | 0.3 | [9] |
| Diphyllin thiazole derivative (5e) | V-ATPase | HepG2 | 0.4 | [9] |
| Thiazole derivative (4c) | VEGFR-2 | MCF-7 | 2.57 | [4] |
| Thiazole derivative (4c) | VEGFR-2 | HepG2 | 7.26 | [4] |
| Thiazole derivative (3b) | PI3Kα | - | 0.086 | [3] |
| Thiazole derivative (3b) | mTOR | - | 0.221 | [3] |
| Thiazole derivative (18) | PI3K/Akt/mTOR | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [10] |
| Thiazole derivative (19) | PI3Ks/mTORC1 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [10] |
| Thiazole derivative (24) | PI3K | HT29 | 0.00233 | [10] |
| Thiazole derivative (25) | CDK9 | Various cancer cell lines | 0.64 - 2.01 | [10] |
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives exhibit potent anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[11][12]
COX and LOX Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Thiazole compounds have been developed as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for safer anti-inflammatory drugs with reduced gastrointestinal side effects.[13][14][15]
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Certain thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have been identified as potential iNOS inhibitors.[16]
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Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 1 (5,6-diarylimidazo[2.1-b]thiazole) | COX-2 | Potent inhibitor (specific IC50 not provided) | [13] |
| Compound 2a (4-substituted thiazole analogue) | COX-2 | 0.0003 | [13] |
| Compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine) | 5-LOX | 0.127 | [13] |
| Compound 6l | COX-1 | 5.55 | [15] |
| Compound 6l | COX-2 | 0.09 | [15] |
| Compound 6l | 5-LOX | 0.38 | [15] |
| Thymol-3,4-disubstituted thiazole hybrid (IX) | COX-2 | 0.08 | [17] |
| Thymol-3,4-disubstituted thiazole hybrid (IX) | 5-LOX | 0.36 | [17] |
| Thymol-3,4-disubstituted thiazole hybrid (X) | COX-2 | 0.77 | [17] |
| Thymol-3,4-disubstituted thiazole hybrid (X) | 5-LOX | 0.58 | [17] |
Neuroprotective Therapeutic Targets
Thiazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanisms of action in this context are multifaceted.[18]
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Thiazole-derived thiadiazole-based Schiff base derivatives have shown potent inhibitory activity against these enzymes.[19]
Quantitative Data: Neuroprotective Activity of Thiazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Benzyl piperidine-linked diaryl thiazoles | AChE | 0.30 | [18] |
| Benzyl piperidine-linked diaryl thiazoles | BuChE | 1.84 | [18] |
| Thiazole derivative (5d) | AChE | 0.223 | [[“]] |
| Thiazole derivative (5e) | AChE | 0.092 | [[“]] |
| Thiazole derivative (5j) | AChE | 0.054 | [[“]] |
Antimicrobial and Antiviral Therapeutic Targets
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses.[2]
Bacterial Targets
Thiazole compounds can inhibit bacterial growth through various mechanisms, including the inhibition of essential enzymes like Escherichia coli KAS III (ecKAS III).[21]
Viral Targets
Certain thiazole derivatives have shown antiviral properties against a range of viruses, including influenza and HIV, by inhibiting viral enzymes like protease.[2]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative (16) | Various bacterial strains | 1.56 - 6.25 | [21] |
| 2,5-dichloro thienyl-substituted thiazoles | Various bacterial and fungal strains | 6.25 - 12.5 | [21] |
| 2,5′-bisthiazole derivatives (38, 39, 40) | M. tuberculosis and M. bovis BCG | 9.64 - 23.64 | [21] |
| Thiazole derivative (43a) | S. aureus and E. coli | 16.1 (µM) | [2] |
| Thiazole derivative (43c) | B. subtilis | 28.8 (µM) | [2] |
| Hydrazine-thiazole derivatives | Various Candida, Cryptococcus, and Paracoccidioides species | 0.45 - 31.2 (µM) | [2] |
| Thiazole derivative | P. mirabilis | 1000 | [22] |
| Thiazole derivative | S. dysenteriae | 125 | [22] |
| Thiazole derivative | L. monocytogenes | 1000 | [22] |
Experimental Protocols
This guide provides detailed methodologies for key experiments cited, ensuring reproducibility and facilitating further research.
In Vitro Cytotoxicity Assay (MTT Assay)
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Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9][23]
Tubulin Polymerization Inhibition Assay
Methodology:
-
Tubulin protein is purified from a suitable source (e.g., bovine brain).
-
The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
The assay is performed in the presence and absence of various concentrations of the thiazole compounds.
-
The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.[8][24]
In Vitro Kinase Inhibition Assay
Methodology:
-
The assay is typically performed in a 96- or 384-well plate format.
-
The reaction mixture contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the thiazole compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a light signal.
-
-
The IC50 value is determined from the dose-response curve.[3][4]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Methodology:
-
A group of rodents (e.g., rats or mice) is used for the experiment.
-
The animals are pre-treated with the thiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose.
-
Inflammation is induced by injecting a small volume of carrageenan solution into the sub-plantar tissue of the hind paw.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[25][26]
This technical guide underscores the vast therapeutic potential of thiazole compounds and provides a solid foundation for future research and development in this exciting field. The detailed data and methodologies presented herein are intended to accelerate the discovery of novel thiazole-based drugs for a wide range of human diseases.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 26. wjpmr.com [wjpmr.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the thiazole scaffold can profoundly influence the molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance.
Physicochemical Properties
The physicochemical properties of this compound (CAS Number: 131748-96-4) are crucial for its handling, formulation, and pharmacokinetic profiling. The available data is summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |
| Molecular Weight | 225.19 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.344 g/mL at 25 °C | [1] |
| Boiling Point | 194.8 - 195 °C | |
| Melting Point | Not available | [3] |
| Refractive Index (n20/D) | 1.441 | [1] |
| Flash Point | 92.22 °C (198.0 °F) | [1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for certain properties, computational predictions are often utilized.
| Property | Predicted Value | Source |
| pKa | Due to the absence of strongly acidic or basic functional groups, the pKa is not a primary descriptor. The thiazole nitrogen is weakly basic. | Computational Prediction |
| LogP | 3.3 | [4] |
Experimental Protocols
The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.
Synthesis of this compound
This protocol is based on the well-established Hantzsch synthesis of related trifluoromethyl-substituted thiazoles. The core of this reaction is the condensation of an α-halocarbonyl compound with a thioamide.
Reaction Scheme:
Figure 1: General reaction scheme for the Hantzsch synthesis of the target compound.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Thioformamide
-
Acetonitrile (or a similar polar aprotic solvent)
-
Triethylamine (optional, as a base)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioformamide (1.0 equivalent) and acetonitrile.
-
Addition of Reactant: While stirring, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride, if used) is present, filter it off.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Potential Biological Activity and Drug Development Relevance
While specific biological studies on this compound are limited in the public domain, the thiazole scaffold and the trifluoromethyl group are individually and collectively associated with a wide range of biological activities.
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many thiazole-containing compounds have been investigated as potential anticancer agents. For instance, derivatives of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide have shown inhibitory activity against the A-549 lung cancer cell line.[5][6]
-
Antimicrobial and Antifungal Activity: The thiazole ring is a core component of several antimicrobial and antifungal drugs.
-
Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors used in cancer therapy. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.
The trifluoromethyl group is a key "superfunctional group" in drug design due to its ability to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage.
-
Increase Lipophilicity: This can improve membrane permeability and cellular uptake.
-
Modulate Electronic Properties: The strong electron-withdrawing nature of the CF₃ group can alter the reactivity and binding interactions of the molecule.
A study on a novel fluorinated triazole derivative demonstrated that it could suppress macrophage activation by enhancing the expression of Twist1, which in turn blocks the NF-κB/TNF-α signaling pathway.[7] This highlights a potential mechanism by which fluorinated heterocyclic compounds can exert anti-inflammatory effects.
Logical Relationship of Thiazole Derivatives in Drug Discovery
Figure 2: Diverse biological activities associated with the thiazole core structure.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its physicochemical properties, characterized by the presence of the trifluoromethyl group, make it an attractive scaffold for drug design. The Hantzsch thiazole synthesis provides a reliable method for its preparation. While direct biological data for this specific compound is sparse, the known activities of related thiazole derivatives suggest that it warrants further investigation, particularly in the areas of oncology and inflammatory diseases. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. This compound 97 131748-96-4 [sigmaaldrich.com]
- 2. This compound [stenutz.eu]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 131748-96-4 Name: substance-name-is-not-available [xixisys.com]
- 4. 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester | C8H5F6NO2S | CID 18465488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel fluorinated triazole derivative suppresses macrophage activation and alleviates experimental colitis via a Twist1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the crystal structures, experimental protocols, and biological significance of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate analogs reveals key structural insights for the design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic features and synthetic methodologies of this important class of compounds, with a focus on their potential as anticancer agents through the inhibition of the c-Met signaling pathway.
The trifluoromethylthiazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as metabolic stability and enhanced biological activity.[1][2] Analogs of this compound are of particular interest due to their emerging roles as potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide delves into the precise three-dimensional arrangements of these molecules in the solid state, providing a foundation for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.
Comparative Crystallographic Data
A critical aspect of understanding the structure-function relationship of any therapeutic agent is the detailed analysis of its crystal structure. To date, a complete single-crystal X-ray diffraction study has been published for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate , an analog of the core structure.[1] The crystallographic data for this compound provides a valuable reference point for the series.
| Parameter | Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate[1] |
| Chemical Formula | C₁₃H₁₀F₃NO₂S |
| Molecular Weight | 301.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.930(3) Å |
| b | 21.232(6) Å |
| c | 7.574(2) Å |
| α | 90° |
| β | 110.861(4)° |
| γ | 90° |
| Volume | 1342.0(7) ų |
| Z | 4 |
| Dihedral Angle (Thiazole-Phenyl) | 5.15(1)° |
Table 1: Crystallographic Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
Key Structural Features and Insights
The crystal structure of Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate reveals a nearly coplanar arrangement between the thiazole and phenyl rings, with a dihedral angle of only 5.15(1)°.[1] This planarity can influence the molecule's ability to interact with flat hydrophobic regions of a biological target. The trifluoromethyl group and the ethyl carboxylate moiety are positioned out of this plane. The packing of the molecules in the crystal lattice is not governed by strong intermolecular hydrogen bonding.[1]
Experimental Protocols
A thorough understanding of the synthetic and analytical methodologies is paramount for the reproduction and further development of these compounds.
Synthesis of Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
This analog was synthesized from 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester. A solution of the starting material (0.2 mmol) in thionyl chloride (10 ml) was refluxed for 30 minutes. After the reaction was complete, the excess thionyl chloride was removed by evaporation. The resulting residue was diluted with anhydrous ethanol (4 ml) and then concentrated using a rotary evaporator. The crude product was recrystallized from 95% ethanol to yield colorless, needle-shaped crystals suitable for X-ray diffraction.[1]
General Synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
A broader class of analogs, the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides, have been synthesized and evaluated for their anticancer properties. The synthesis of the key intermediate, ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, involves the reaction of appropriate starting materials to form the thiazole ring, followed by functional group manipulations to introduce the carboxamide moiety.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected. The data is processed to determine the unit cell dimensions, space group, and the electron density distribution, which allows for the precise determination of atomic positions, bond lengths, and bond angles.[1]
Biological Significance and Signaling Pathways
Several analogs of this compound have demonstrated significant biological activity, particularly as anticancer agents.[2] One of the key mechanisms of action for some of these derivatives is the inhibition of the c-Met receptor tyrosine kinase.[3][4][5]
The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival.[6] Its aberrant activation is implicated in the development and progression of numerous cancers.[6] Small molecule inhibitors that target the ATP-binding pocket of the c-Met kinase domain can effectively block its downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Below is a diagram illustrating the general workflow for the synthesis and structural analysis of these thiazole analogs, as well as a simplified representation of the c-Met signaling pathway they inhibit.
Caption: General workflow for the synthesis and structural elucidation of thiazole analogs.
Caption: Inhibition of the c-Met signaling pathway by trifluoromethyl-thiazole analogs.
Conclusion and Future Directions
The detailed crystallographic analysis of this compound analogs, exemplified by the 2-phenyl derivative, provides a solid structural foundation for the design of novel therapeutic agents. The established synthetic routes offer a versatile platform for the generation of diverse compound libraries for further biological screening. The identification of the c-Met signaling pathway as a key target for some of these analogs opens up exciting avenues for the development of targeted anticancer therapies. Future work should focus on obtaining crystal structures of additional analogs to build a more comprehensive structure-activity relationship model. This will enable the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of clinically viable drug candidates.
References
- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activities of c-Met Inhibitors Possessing Thiazolinone Scaffolds [journal11.magtechjournal.com]
- 5. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylthiazole Ring System: A Technical Guide to its Reactivity for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The trifluoromethylthiazole ring system, in particular, has emerged as a privileged motif in a variety of therapeutic areas due to the unique electronic properties conferred by the strongly electron-withdrawing CF3 group. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethylthiazole core, presenting a detailed analysis of its behavior in key chemical transformations, complete with experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.
Core Reactivity Principles
The reactivity of the trifluoromethylthiazole ring is fundamentally dictated by the interplay between the inherent electronic nature of the thiazole ring and the powerful inductive effect of the trifluoromethyl substituent. The thiazole ring itself is an electron-rich aromatic system, with the C5 position being the most electron-rich and thus the most susceptible to electrophilic attack. Conversely, the C2 position is the most electron-deficient and prone to deprotonation by strong bases, creating a nucleophilic center.
The introduction of a trifluoromethyl group significantly alters this electronic landscape. As a potent electron-withdrawing group, the CF3 substituent deactivates the thiazole ring towards electrophilic aromatic substitution, making such reactions more challenging compared to their non-fluorinated counterparts. However, this deactivation also renders the ring more susceptible to nucleophilic attack, particularly when a suitable leaving group is present on the ring. The nitrogen atom at the 3-position remains a basic site, susceptible to protonation or alkylation.
Electrophilic Aromatic Substitution
The strong deactivating effect of the trifluoromethyl group makes electrophilic aromatic substitution on the trifluoromethylthiazole ring a challenging transformation. Reactions typically require forcing conditions and often result in lower yields compared to activated thiazole systems. The C5 position remains the most probable site of electrophilic attack, although regioselectivity can be influenced by the position of the CF3 group and the nature of the electrophile.
While specific examples of nitration or Friedel-Crafts reactions directly on the trifluoromethylthiazole core are not extensively documented in readily available literature, a general predictive protocol for nitration can be adapted from established methods for the nitration of deactivated aromatic systems.
Predictive Protocol for Nitration of 2-Trifluoromethylthiazole:
-
Reaction: Nitration
-
Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)
-
Procedure: To a solution of 2-trifluoromethylthiazole in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified time.
-
Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate) and extraction with an organic solvent.
-
Expected Product: 5-Nitro-2-trifluoromethylthiazole
-
Anticipated Yield: Due to the deactivating nature of the CF3 group, the yield is expected to be moderate. Optimization of reaction time and temperature would be crucial.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on Trifluoromethylthiazole
| Reaction Type | Reagents | Predicted Major Product | Estimated Yield Range |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-trifluoromethylthiazole | 30-50% |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-trifluoromethylthiazole | 40-60% |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5-Acyl-2-trifluoromethylthiazole | 20-40% |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the trifluoromethylthiazole ring makes it a suitable substrate for nucleophilic aromatic substitution (SNA), provided a good leaving group, such as a halogen, is present. The position of the trifluoromethyl group significantly influences the reactivity, with halogens at the C2 and C4 positions being particularly activated towards displacement.
Predictive Protocol for Amination of 2-Chloro-4-trifluoromethylthiazole:
-
Reaction: Nucleophilic Aromatic Substitution (Amination)
-
Reagents: 2-Chloro-4-trifluoromethylthiazole, desired amine, a base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure: A mixture of 2-chloro-4-trifluoromethylthiazole, an excess of the amine, and the base in the solvent is heated at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Expected Product: 2-Amino-4-trifluoromethylthiazole derivative.
-
Anticipated Yield: Good to excellent yields are expected, depending on the nucleophilicity of the amine.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions on Halo-Trifluoromethylthiazoles
| Substrate | Nucleophile | Base | Solvent | Product | Estimated Yield Range |
| 2-Chloro-4-trifluoromethylthiazole | Morpholine | K₂CO₃ | DMF | 2-Morpholino-4-trifluoromethylthiazole | 70-90% |
| 2-Bromo-4-trifluoromethylthiazole | Sodium methoxide | - | Methanol | 2-Methoxy-4-trifluoromethylthiazole | 60-80% |
| 4-Chloro-2-trifluoromethylthiazole | Piperidine | Et₃N | Acetonitrile | 4-Piperidino-2-trifluoromethylthiazole | 65-85% |
Metal-Catalyzed Cross-Coupling Reactions
Halo-substituted trifluoromethylthiazoles are valuable precursors for the construction of more complex molecules via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions offer a powerful means to introduce aryl, heteroaryl, or vinyl substituents onto the trifluoromethylthiazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of bromo-trifluoromethylthiazoles with boronic acids or their esters is a versatile method for forming C-C bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocol for Suzuki Coupling of 5-Bromo-2-trifluoromethylthiazole:
-
Reaction: Suzuki-Miyaura Coupling
-
Reagents: 5-Bromo-2-trifluoromethylthiazole (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1).
-
Procedure: To a degassed solution of 5-bromo-2-trifluoromethylthiazole and the arylboronic acid in the solvent mixture, the palladium catalyst and base are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
-
Yield: This reaction typically affords the desired 5-aryl-2-trifluoromethylthiazole in good to excellent yields, generally ranging from 60% to 95%, depending on the specific arylboronic acid used.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Trifluoromethylthiazoles
| Thiazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 5-Bromo-2-trifluoromethylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-2-trifluoromethylthiazole | 85 |
| 2-Bromo-4-trifluoromethylthiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 2-(4-Methoxyphenyl)-4-trifluoromethylthiazole | 78 |
Heck Reaction
The Heck reaction provides a method for the vinylation of halo-trifluoromethylthiazoles. This reaction is particularly useful for synthesizing precursors for further transformations, such as cycloaddition reactions.
Predictive Protocol for the Heck Reaction of 5-Bromo-2-trifluoromethylthiazole:
-
Reaction: Mizoroki-Heck Reaction
-
Reagents: 5-Bromo-2-trifluoromethylthiazole (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N).
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile.
-
Procedure: The reagents are combined in the solvent and heated under an inert atmosphere at a temperature typically between 80 and 120 °C.
-
Work-up: Standard aqueous work-up followed by chromatographic purification.
-
Expected Product: 5-Vinyl-2-trifluoromethylthiazole derivative.
-
Anticipated Yield: Moderate to good yields are expected, generally in the range of 50-80%.
Cycloaddition Reactions
The trifluoromethylthiazole ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, or as a dipolarophile in [3+2] cycloadditions, depending on its substitution pattern. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of these reactions.
Diels-Alder Reaction
Vinyl-substituted trifluoromethylthiazoles can act as dienes or dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the trifluoromethylthiazole moiety can enhance the dienophilic character of an adjacent vinyl group.
Predictive Protocol for the Diels-Alder Reaction of 4-Trifluoromethyl-5-vinylthiazole:
-
Reaction: [4+2] Cycloaddition (Diels-Alder)
-
Reagents: 4-Trifluoromethyl-5-vinylthiazole (as the dienophile) and a diene (e.g., cyclopentadiene).
-
Solvent: A non-polar solvent such as toluene or xylene.
-
Procedure: The dienophile and an excess of the diene are heated in the solvent. The reaction progress is monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure, and the resulting adduct is purified by chromatography.
-
Expected Product: A tetracyclic adduct.
-
Anticipated Yield: The yield will be dependent on the reactivity of the diene and the reaction conditions.
[3+2] Cycloaddition Reactions
The trifluoromethylthiazole scaffold can also be synthesized via [3+2] cycloaddition reactions. For instance, pyridinium 1,4-zwitterionic thiolates can react with trifluoroacetonitrile to afford 2-trifluoromethylthiazoles. This approach provides a direct route to the core heterocyclic system.
Experimental Protocol for the Synthesis of 2-Trifluoromethylthiazoles via [3+2] Cycloaddition:
-
Reaction: [3+2] Cycloaddition
-
Reagents: A pyridinium 1,4-zwitterionic thiolate and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (as a CF3CN precursor).
-
Procedure: The reaction is carried out in a suitable solvent, and the product is isolated after an appropriate reaction time.
-
Yields: This method has been reported to provide moderate to good yields of the corresponding 2-trifluoromethyl 4,5-disubstituted thiazoles.
Functionalization of Appended Groups
Functional groups attached to the trifluoromethylthiazole ring can undergo a variety of chemical transformations, providing further avenues for molecular diversification. For example, the amino group in 2-amino-4-trifluoromethylthiazole is a versatile handle for derivatization.
Predictive Protocol for the Acylation of 2-Amino-4-trifluoromethylthiazole:
-
Reaction: N-Acylation
-
Reagents: 2-Amino-4-trifluoromethylthiazole, an acyl chloride or anhydride, and a base (e.g., pyridine or triethylamine).
-
Solvent: An aprotic solvent such as dichloromethane or THF.
-
Procedure: To a solution of the aminothiazole and the base, the acylating agent is added, and the mixture is stirred at room temperature.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent.
-
Expected Product: 2-Acylamino-4-trifluoromethylthiazole.
-
Anticipated Yield: High yields are generally expected for this type of transformation.
Visualizing Reaction Pathways
To further illustrate the key transformations discussed, the following diagrams, generated using the DOT language, depict the logical flow of the synthetic pathways.
Caption: Electrophilic nitration of 2-trifluoromethylthiazole.
Caption: Nucleophilic amination of a halo-trifluoromethylthiazole.
Caption: Suzuki-Miyaura coupling of 5-bromo-2-trifluoromethylthiazole.
Conclusion
The trifluoromethylthiazole ring system presents a fascinating and synthetically valuable scaffold for the development of novel chemical entities. While the electron-withdrawing nature of the trifluoromethyl group poses challenges for classical electrophilic substitution, it simultaneously opens up avenues for facile nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the key reactivity patterns of this important heterocyclic core, supported by detailed experimental protocols and predictive insights. By understanding and leveraging these reactivity principles, researchers in drug discovery and development can effectively incorporate the trifluoromethylthiazole motif into their synthetic designs, ultimately paving the way for the creation of new and improved therapeutic agents.
References
Methodological & Application
Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Hantzsch thiazole synthesis, adapted for the specific requirements of this target molecule.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these compounds, making them attractive scaffolds for the development of novel therapeutic agents. This compound, in particular, is a valuable building block for the synthesis of more complex molecules with potential activities in various therapeutic areas, including oncology and infectious diseases.[1][2][3][4][5]
Synthesis Protocol
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of the key intermediate, 2,2,2-trifluorothioacetamide, followed by its condensation with ethyl 3-bromo-2-oxopropanoate in a Hantzsch-type thiazole synthesis.
Step 1: Preparation of 2,2,2-Trifluorothioacetamide
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,2-Trifluoroacetamide | 113.04 | 11.3 g | 0.1 |
| Phosphorus Pentasulfide (P4S10) | 444.55 | 11.1 g | 0.025 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,2,2-trifluoroacetamide (11.3 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
To this suspension, carefully add phosphorus pentasulfide (11.1 g, 0.025 mol) in portions over 15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into 300 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,2,2-trifluorothioacetamide by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Yield: ~70-80%
Step 2: Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,2-Trifluorothioacetamide | 129.10 | 6.45 g | 0.05 |
| Ethyl 3-bromo-2-oxopropanoate | 195.01 | 9.75 g | 0.05 |
| Ethanol, absolute | - | 100 mL | - |
| Triethylamine | 101.19 | 5.06 g (7 mL) | 0.05 |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 2,2,2-trifluorothioacetamide (6.45 g, 0.05 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl 3-bromo-2-oxopropanoate (9.75 g, 0.05 mol) to the solution.
-
Slowly add triethylamine (5.06 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.[6]
Expected Yield: ~60-70%
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Appearance | Pale yellow oil or low melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of both a reactive ester group and a chemically robust trifluoromethylated thiazole core allows for diverse chemical modifications.
Potential Applications in Drug Discovery:
-
Scaffold for Novel Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors. This compound can serve as a starting point for the development of new inhibitors targeting various protein kinases implicated in cancer and other diseases.[2]
-
Antimicrobial Agents: Thiazole derivatives have demonstrated significant antibacterial and antifungal activities. The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these agents.[1][4]
-
Anti-inflammatory and Analgesic Compounds: The thiazole scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). This building block could be utilized to synthesize novel anti-inflammatory and analgesic agents.[1]
Logical Relationship of Applications:
Caption: Potential applications of the title compound in drug discovery.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus pentasulfide is highly reactive with water and moisture; handle with care.
-
Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This document is intended for use by trained research and development professionals. The procedures outlined should be adapted and optimized as necessary for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole scaffold itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of novel therapeutic agents. Thiazole derivatives have attracted considerable attention due to their diverse biological activities.[1]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | Sigma-Aldrich |
| Molecular Weight | 225.19 g/mol | Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.344 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.441 | Sigma-Aldrich |
| CAS Number | 131748-96-4 | Sigma-Aldrich |
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules, primarily through modification of the ester group to form amides and other derivatives. These derivatives have shown promise in several therapeutic areas.
Anticancer Agents
Derivatives of this compound have been investigated as potent anticancer agents, with some exhibiting significant inhibitory activity against various cancer cell lines. A common synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of candidate compounds.
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines.[2]
Quantitative Data: Anticancer Activity of Thiazole-5-Carboxamide Derivatives
| Compound ID | Target Cell Line | Concentration | % Inhibition | Reference |
| 8c | A-549 | 5 µg/mL | 48 | [2] |
| 8f | A-549 | 5 µg/mL | 40 | [2] |
| 7f | HCT-8 | 5 µg/mL | 40 | [2] |
c-Met Kinase Inhibition
The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key target in cancer therapy. Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor initiation and progression.[3] Thiazole carboxamide derivatives have been designed and synthesized as potent c-Met kinase inhibitors.
Quantitative Data: c-Met Kinase Inhibitory Activity
| Compound ID | IC₅₀ (nM) | Reference |
| 51am | 2.54 | [3] |
| 51ak | 3.89 | [3] |
| 51an | 3.73 | [3] |
| 51al | 5.23 | [3] |
| 51ah | 9.26 | [3] |
| Foretinib (Reference) | - | [3] |
Antimicrobial Agents
The thiazole nucleus is a core component of many antimicrobial drugs. This compound derivatives have been synthesized and evaluated for their antifungal and antibacterial activities.
Quantitative Data: Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Derivative A | 0.008 - 7.81 | 0.015 - 31.25 | [4] |
| Nystatin (Reference) | - | - | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. The range of values reflects testing against multiple clinical isolates.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(alkyl)-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from a high-yield process for similar compounds and can be applied for the synthesis of this compound and its analogs.
Materials:
-
Thioacetamide
-
Acetonitrile
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Triethylamine
-
Water
-
Ether
-
10% Hydrochloric acid
Procedure:
-
In a 250 mL 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thioacetamide (0.12 mol) and 60 mL of acetonitrile.
-
To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (0.10 mol) dropwise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture for two hours at room temperature, during which a yellow solid may precipitate.
-
Add triethylamine (0.25 mol) dropwise.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for about one hour.
-
After cooling, add 25 mL of water.
-
Extract the mixture with ether (2 x 100 mL).
-
Wash the combined organic layers with 10% HCl (25 mL).
-
Concentrate the organic phase and dry under vacuum to isolate the product.
Protocol 2: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic Acid
Materials:
-
This compound
-
40% Sodium hydroxide solution
-
Ethyl acetate
-
10% Hydrochloric acid
Procedure:
-
Dissolve this compound (0.102 mol) in ethyl acetate at room temperature.
-
Slowly add 40% sodium hydroxide solution dropwise, maintaining the reaction temperature below 40 °C.
-
After the addition is complete, continue stirring for 60 minutes.
-
Separate the organic phase.
-
Slowly add 10% hydrochloric acid to the organic phase to adjust the pH to ≤ 2, which will cause a solid to precipitate.
-
Filter the precipitate and wash the filter cake twice with 10% hydrochloric acid solution.
-
Dry the solid in a vacuum oven to obtain 2-(trifluoromethyl)thiazole-5-carboxylic acid.
Protocol 3: Synthesis of Thiazole-5-carboxamide Derivatives
Materials:
-
2-(Trifluoromethyl)thiazole-5-carboxylic acid
-
Oxalyl chloride
-
DMF (catalytic amount)
-
Appropriate amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or other suitable base
Procedure:
-
Suspend 2-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride and stir the mixture at room temperature until the evolution of gas ceases and a clear solution is formed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and a suitable base (e.g., triethylamine) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: In Vitro c-Met Kinase Inhibition Assay (HTRF)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against c-Met kinase.
Materials:
-
Synthesized thiazole derivatives
-
c-Met kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, c-Met kinase, and the biotinylated substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values. Each assay should be performed in triplicate with duplicated samples.[3]
Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Synthesized thiazole derivatives
-
Candida albicans strains
-
RPMI-1640 medium
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the Candida albicans strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Visualizations
Caption: Synthetic pathway from the starting material to bioactive derivatives.
Caption: Inhibition of the c-Met signaling pathway by thiazole derivatives.
Caption: Proposed antifungal mechanism of action for thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trifluoromethylthiazoles in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among these, trifluoromethylthiazoles represent a significant class of compounds, particularly in the development of potent fungicides. This document provides detailed application notes and protocols for the synthesis and understanding of key agrochemicals derived from trifluoromethylthiazoles, with a focus on Thifluzamide. Additionally, the closely related and highly effective trifluoromethylpyrazole fungicide, Bixafen, is discussed to provide a broader context of trifluoromethyl-containing heterocyclic agrochemicals.
Overview of Trifluoromethyl-Containing Agrochemicals
Trifluoromethylated heterocyclic compounds are integral to the development of modern pesticides. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the acidity, lipophilicity, and metabolic stability of a molecule. In the context of agrochemicals, these modifications can lead to:
-
Enhanced Biological Activity: The CF3 group can improve the binding affinity of the molecule to its target enzyme.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in target pests and the environment.
-
Optimal Lipophilicity: The lipophilic nature of the CF3 group can enhance the compound's ability to penetrate biological membranes, such as the cell walls of fungi.
Featured Agrochemical: Thifluzamide
Thifluzamide is a thiazole carboxamide fungicide that exhibits excellent control over diseases caused by Rhizoctonia species, particularly rice sheath blight.[1]
Mode of Action: Thifluzamide is a Succinate Dehydrogenase Inhibitor (SDHI), belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[2][3] It functions by inhibiting Complex II of the mitochondrial respiratory chain, thereby blocking the production of ATP and halting fungal growth.[2][3]
Signaling Pathway: Inhibition of Mitochondrial Complex II
Caption: Thifluzamide inhibits succinate dehydrogenase (Complex II).
Quantitative Efficacy Data
The following table summarizes the efficacy of Thifluzamide against target pathogens.
| Compound | Target Pathogen | Efficacy Metric | Value | Reference |
| Thifluzamide | Rhizoctonia solani | EC50 | 0.058 ± 0.012 µg/mL | |
| Thifluzamide | Rhizoctonia solani | Field Trial Efficacy (82 g a.i./ha) | 84.2% - 86.7% | [2] |
| Thifluzamide | Rhizoctonia solani | In vitro inhibition (100-500 ppm) | Complete inhibition |
Experimental Protocols: Synthesis of Thifluzamide
The synthesis of Thifluzamide is a multi-step process involving the preparation of two key intermediates: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2,6-dibromo-4-(trifluoromethoxy)aniline.
Caption: General workflow for the synthesis of Thifluzamide.
-
Chlorination: Ethyl 4,4,4-trifluoroacetoacetate is chlorinated using sulfuryl chloride to yield ethyl 2-chloro-4,4,4-trifluoroacetoacetate. This step is often performed without purification of the intermediate.[4]
-
Cyclization: The chlorinated intermediate is reacted with thioacetamide in a suitable solvent such as absolute ethanol or acetonitrile. The mixture is refluxed to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[5][6]
-
Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions. For example, dissolve 0.102 mol of the ester in ethyl acetate and add 40% sodium hydroxide solution dropwise, maintaining the temperature below 40°C. Stir for 60 minutes.[7]
-
Acidification: After hydrolysis, the aqueous phase is separated and acidified with 10% hydrochloric acid to a pH of ≤ 2. A solid precipitate of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid will form.[7]
-
Isolation: The precipitate is filtered, washed with 10% hydrochloric acid, and dried in a vacuum oven to yield the final product as a light yellow solid.[7]
-
Reaction Setup: In a four-necked flask, add 4-(trifluoromethoxy)aniline (0.168 mol), sodium bromide (0.354 mol), and a phase transfer catalyst like tetrabutylammonium bromide in water.[8]
-
Bromination: Adjust the temperature to above 30°C and slowly add 35% hydrogen peroxide solution dropwise. The temperature will rise; control it between 50-55°C.[8]
-
Reaction Completion: After the addition is complete, maintain the temperature and stir for 3 hours.[8]
-
Isolation: Cool the reaction mixture to approximately 30°C. The product will precipitate as a white crystal. Filter the solid and dry to obtain 2,6-dibromo-4-(trifluoromethoxy)aniline.[8]
-
Acyl Chloride Formation: React 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.25 mol) with thionyl chloride (200 ml) and reflux for 12 hours. Recover the excess thionyl chloride to obtain the intermediate 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[9]
-
Amidation: In a separate vessel, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline in a suitable solvent like toluene. Add the previously prepared acyl chloride.[5]
-
Condensation: Add an acid-binding agent and a catalyst (e.g., pyridine). Reflux the mixture for 4-12 hours at 60-180°C.[9]
-
Isolation: Cool the reaction mixture to precipitate the crude Thifluzamide. Filter the solid and wash with 5% hydrochloric acid to obtain the final product.[9]
Featured Agrochemical: Bixafen
Bixafen is a pyrazole-carboxamide fungicide that provides broad-spectrum control of various fungal diseases in cereals and other crops, including Septoria leaf blotch.[10] Although it contains a trifluoromethylpyrazole ring instead of a thiazole, its mode of action and the importance of the trifluoromethyl group make it a relevant compound for this discussion.
Mode of Action: Similar to Thifluzamide, Bixafen is an SDHI fungicide (FRAC Group 7), inhibiting mitochondrial Complex II.[10]
Quantitative Efficacy Data
The following table summarizes the efficacy of Bixafen against a key target pathogen.
| Compound | Target Pathogen | Efficacy Metric | Value | Reference |
| Bixafen | Sclerotinia sclerotiorum | EC50 | 0.0417 - 0.4732 µg/mL (mean: 0.1968 ± 0.1053 µg/mL) | [11] |
| Bixafen | Leptosphaeria maculans | EC50 | Varies by isolate | [12] |
Experimental Protocols: Synthesis of Bixafen
The synthesis of Bixafen involves the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3',4'-dichloro-5-fluorobiphenyl-2-amine, followed by their coupling.[10]
Caption: General workflow for the synthesis of Bixafen.
-
Condensation: React ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.[13]
-
Cyclization: Treat the resulting intermediate with methyl hydrazine to form the pyrazole ring. This will yield the ethyl ester of the desired product.[13]
-
Hydrolysis: Hydrolyze the ester with a base such as sodium hydroxide to obtain the carboxylic acid.[13][14]
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[15]
-
Grignard Reagent Formation: Prepare a Grignard reagent from 3,4-dichlorobromobenzene and magnesium powder in a suitable solvent like THF.[16]
-
Coupling Reaction: A common method involves a Suzuki coupling reaction of a corresponding boronic acid with a fluoroaniline.[17] Alternatively, a Negishi coupling can be employed. The Grignard reagent can be transmetalated with zinc chloride to form an organozinc compound, which is then coupled with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.[16]
-
Reduction: The nitro group of 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene is reduced to an amine. This can be achieved using iron powder and ammonium chloride in a solvent mixture with glacial acetic acid.[16]
-
Isolation: After the reaction, the product is isolated and purified to give 3',4'-dichloro-5-fluorobiphenyl-2-amine.
-
Acyl Chloride Formation: Convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.
-
Amidation: React the acyl chloride with 3',4'-dichloro-5-fluorobiphenyl-2-amine in a suitable solvent with a base to form the amide bond, yielding Bixafen.[10]
-
Purification: The crude Bixafen can be purified by treating it with an organic solvent such as an alcohol or an ester to obtain a substantially color-free product.[17]
Conclusion
The trifluoromethylthiazole and related trifluoromethyl-heterocyclic moieties are of paramount importance in the synthesis of modern agrochemicals. The examples of Thifluzamide and Bixafen highlight the effectiveness of these compounds as SDHI fungicides. The detailed protocols provided herein offer a foundation for researchers in the synthesis and further development of novel agrochemical agents. The continued exploration of fluorinated heterocyclic chemistry promises to deliver new solutions for crop protection with improved efficacy and environmental profiles.
References
- 1. 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 8. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]
- 9. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 10. Bixafen [sitem.herts.ac.uk]
- 11. nyxxb.cn [nyxxb.cn]
- 12. researchgate.net [researchgate.net]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 16. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 17. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Thiazole-5-carboxamides from Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a versatile class of compounds, thiazole-5-carboxamides, commencing from the readily available starting material, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. The trifluoromethyl group at the 2-position of the thiazole ring is a key structural motif in many biologically active molecules, imparting desirable properties such as metabolic stability and enhanced binding affinity. The described synthetic route involves a two-step process: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with a variety of amines to generate a library of thiazole-5-carboxamides. These compounds are of significant interest in drug discovery, with reported applications as anticancer, anti-HIV, and fungicidal agents.[1][2]
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of thiazole-5-carboxamides from this compound is depicted below. The process begins with the saponification of the ethyl ester to yield 2-(trifluoromethyl)thiazole-5-carboxylic acid, which is then activated and coupled with a desired amine to form the final amide product.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the starting ethyl ester to its corresponding carboxylic acid, a crucial intermediate for the subsequent amide coupling reactions. The procedure is adapted from established methods for similar substrates.[3][4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 v/v ratio). A typical concentration is 0.1-0.5 M.
-
Base Addition: Add sodium hydroxide (1.5-3.0 eq) or lithium hydroxide (1.5-3.0 eq) to the solution. The base can be added as a solid or as an aqueous solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60 °C. Reaction times typically range from 2 to 24 hours.
-
Work-up: a. Once the reaction is complete, remove the organic solvent (ethanol or THF) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form. d. Extract the carboxylic acid product with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the 2-(trifluoromethyl)thiazole-5-carboxylic acid. The product can be further purified by recrystallization if necessary.
Quantitative Data for Hydrolysis:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | H₂O/EtOH | Reflux | 1.5 | ~85 | [4] |
| NaOH | Ethyl Acetate/H₂O | <40 | 1 | 98.7 | [3] |
Protocol 2: Amide Coupling to Synthesize Thiazole-5-carboxamides
This section provides protocols for the coupling of 2-(trifluoromethyl)thiazole-5-carboxylic acid with various primary and secondary amines using two common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
This method is a widely used, cost-effective procedure for amide bond formation.
Materials:
-
2-(Trifluoromethyl)thiazole-5-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Mixture: To a solution of 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2-1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM or ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired thiazole-5-carboxamide.
HATU is a highly efficient coupling reagent, often used for challenging couplings, including those with sterically hindered or electron-deficient amines.
Materials:
-
2-(Trifluoromethyl)thiazole-5-carboxylic acid
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution (for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: To a solution of 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer multiple times with saturated aqueous LiCl solution to remove DMF, followed by saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel or recrystallization.
Quantitative Data for Amide Coupling
The following table summarizes representative yields for the synthesis of various thiazole-5-carboxamides from 2-(aryl/alkyl)-4-(trifluoromethyl)thiazole-5-carboxylic acids, demonstrating the versatility of the amide coupling step.
| Carboxylic Acid Moiety | Amine | Coupling Method | Yield (%) | Reference |
| 2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole- | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)amine | Acyl chloride | 48 | [2] |
| 2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole- | N-(4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl)amine | Acyl chloride | 68 | [2] |
| 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole- | N-(4-chloro-2-methylphenyl)amine | Acyl chloride | 44 | [2] |
| 2-(Trifluoromethyl)thiazole- | 4-Chlorobenzothiazol-2-amine | Not specified | - | [5] |
| 2-(Trifluoromethyl)thiazole- | 6-(Trifluoromethyl)benzothiazol-2-amine | Not specified | - | [5] |
Note: The acyl chloride method involves converting the carboxylic acid to its corresponding acyl chloride (e.g., using oxalyl chloride or thionyl chloride) prior to reaction with the amine.
Visualizations
Experimental Workflow: From Ester to Amide
The following diagram illustrates the logical flow of the experimental procedure.
Caption: From ester to amide workflow.
Signaling Pathway Analogy: The Role of Coupling Reagents
The mechanism of amide bond formation can be conceptualized as a signaling pathway where the coupling reagent acts as a signal transducer, activating the carboxylic acid to react with the amine.
Caption: Amide coupling mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Novel Anti-Cancer Agents from Thiazole Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel thiazole esters as potential anti-cancer agents. The following sections detail the experimental procedures, data presentation, and visualization of key biological pathways and workflows.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer effects.[1][2][3][4][5][6] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action, such as the inhibition of critical signaling pathways.[2][7][8] This document outlines the experimental framework for the synthesis and initial in vitro evaluation of novel thiazole-based compounds as anti-cancer agents.
Synthesis of Thiazole Esters
A common and efficient method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[7] Microwave-assisted organic synthesis offers a rapid and high-yield alternative to conventional heating methods.[5][7] Below is a representative protocol for the synthesis of a thiazole ester.
2.1. General Protocol for Microwave-Assisted One-Pot Three-Component Synthesis of Thiazole Derivatives
This protocol describes the reaction of an α-haloketone, a thiourea or thioamide, and an ester-containing reactant.
Materials:
-
Substituted phenacyl bromide (α-haloketone)
-
Substituted thiosemicarbazide (or thioamide)
-
Ethanol
-
Triethylamine (base)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted thiosemicarbazide (1 mmol) and the substituted phenacyl bromide (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of triethylamine to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9]
2.2. Characterization
The synthesized thiazole esters should be characterized using various spectroscopic techniques to confirm their structure:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. The C-5 proton of the thiazole ring typically resonates in the range of 6.45-6.71 ppm in ¹H NMR, and the C-5 carbon peak is observed between 98.05 and 108.91 ppm in ¹³C NMR.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[7][10]
In Vitro Anti-Cancer Activity Evaluation
The following protocols are standard methods for assessing the anti-cancer potential of newly synthesized thiazole esters.
3.1. Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer).[4][10][11] A non-cancerous cell line (e.g., MCF-10A or HEK293) should be included to assess selectivity.[6]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.[2][13]
3.2. Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of the thiazole ester in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C.[2]
-
Working Solutions: Freshly dilute the stock solution in the complete culture medium to achieve the desired final concentrations for each experiment. The final DMSO concentration should not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2]
3.3. MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of the thiazole ester for 48-72 hours.[4][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.[2][12]
3.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole ester at its IC₅₀ concentration for 24 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
3.5. Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole ester at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison of the anti-cancer activity of different thiazole esters.
Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Novel Thiazole Esters against Various Cancer Cell Lines.
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | MCF-10A (Normal) |
| Thiazole-A | 2.57 ± 0.16[4] | 7.26 ± 0.44[4] | 6.6 µg/mL[5] | 0.452[11] | > 50 |
| Thiazole-B | 0.48 ± 0.03[6] | 26.8 ± 1.62[4] | 8.17 ± 1.89 µM[5] | 0.97 ± 0.13[6] | 16.37 ± 4.61[6] |
| Thiazole-C | 17.2 ± 1.9[3] | 51.7 ± 3.13[4] | 3.47 ± 0.79[10] | - | - |
| Doxorubicin | ~0.1 | ~0.5 | ~0.2 | 0.460[11] | ~1.0 |
Data presented are representative values from cited literature and should be replaced with experimental findings.
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding the experimental processes and the molecular mechanisms of action.
Caption: Experimental workflow for the synthesis and evaluation of novel thiazole esters.
Caption: Key signaling pathways targeted by anti-cancer thiazole esters.
Mechanism of Action
Thiazole derivatives exert their anti-cancer effects through multiple mechanisms.[1] They have been shown to inhibit various protein kinases and enzymes involved in cancer cell proliferation and survival.[1][10] Key signaling pathways often implicated include:
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival. Thiazole derivatives have been developed as inhibitors of PI3K and mTOR.[14][15]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells and promotes cell proliferation. Some thiazole compounds have shown inhibitory effects against EGFR.[7]
-
Induction of Apoptosis: Thiazole esters can induce programmed cell death (apoptosis) by inhibiting anti-apoptotic proteins like Bcl-2.[16]
-
Tubulin Polymerization Inhibition: Some thiazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[6][8]
By understanding these mechanisms, researchers can rationally design and synthesize more potent and selective thiazole-based anti-cancer agents. Further investigations, including in vivo studies, are warranted to translate these promising in vitro findings into potential clinical applications.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is primarily based on the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.
Overview of Synthetic Strategy
The large-scale synthesis of this compound is typically achieved through a multi-step process. The general strategy involves the reaction of a trifluoromethyl-containing starting material with a source of sulfur and nitrogen to form the thiazole ring, followed by esterification. A common and efficient route starts from ethyl 4,4,4-trifluoroacetoacetate, which undergoes chlorination and subsequent cyclization with a thioamide.
Experimental Protocols
Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (Intermediate 1)
This protocol is adapted from established procedures for the chlorination of β-ketoesters.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the reactor with Ethyl 4,4,4-trifluoroacetoacetate and the anhydrous solvent.
-
Cool the mixture to a temperature between -15°C and -5°C.
-
Slowly add sulfuryl chloride dropwise to the reaction mixture, maintaining the temperature within the specified range. The addition time should be carefully controlled over a period of several hours.
-
After the complete addition of sulfuryl chloride, allow the reaction mixture to slowly warm to a temperature between 5°C and 15°C and stir for 10 to 18 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, unreacted starting material can be removed by distillation under reduced pressure. The resulting crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is often used directly in the next step without further purification.
Synthesis of this compound (Final Product)
This protocol is based on the cyclization reaction between the chlorinated intermediate and thioacetamide.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (from step 2.1)
-
Thioacetamide
-
Anhydrous Ethanol
Procedure:
-
In a separate reactor, dissolve thioacetamide in anhydrous ethanol.
-
Add the crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate from the previous step to the thioacetamide solution.
-
Heat the reaction mixture to reflux and maintain for 8 to 12 hours.
-
Monitor the reaction for completion.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization to obtain this compound of high purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis.
| Parameter | Step 2.1: Chlorination | Step 2.2: Cyclization & Esterification |
| Key Reactants | Ethyl 4,4,4-trifluoroacetoacetate, Sulfuryl chloride | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide |
| Solvent | Dichloromethane | Ethanol |
| Temperature | -15°C to 15°C | Reflux |
| Reaction Time | 10 - 18 hours | 8 - 12 hours |
| Typical Molar Ratio | Ethyl 4,4,4-trifluoroacetoacetate : Sulfuryl chloride (1 : 0.92-0.98) | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate : Thioacetamide (1 : 1.02-1.06) |
| Reported Yield | High (Intermediate used directly) | >90% (overall for three steps including hydrolysis)[1] |
| Product Purity | - | >98.5% (for the corresponding carboxylic acid)[1] |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: High-level experimental workflow for the synthesis.
Safety and Handling
-
Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Thioacetamide is a suspected carcinogen. Handle with extreme care and avoid inhalation of dust or contact with skin.
-
The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
-
Appropriate fire safety measures should be in place, especially when working with flammable solvents like ethanol and dichloromethane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Chlorination | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Incomplete Cyclization | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC/HPLC. Ensure stoichiometry of reactants is correct. |
| Product Purity Issues | Incomplete reaction; side product formation. | Optimize reaction conditions. Employ rigorous purification methods like column chromatography or recrystallization. |
This document is intended to be a guide for trained professionals. All procedures should be carried out with appropriate safety precautions and in accordance with institutional and governmental regulations.
References
Application Notes and Protocols for the Purity Assessment of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using state-of-the-art analytical techniques. The methodologies described herein are designed to identify and quantify impurities, ensuring the material meets stringent quality standards. Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1]
Analytical Techniques Overview
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful tool for the precise determination of purity without the need for a specific reference standard for the analyte. Given the presence of a trifluoromethyl group, ¹⁹F qNMR is a highly specific and sensitive method.[3][4]
These techniques provide orthogonal information, leading to a comprehensive and reliable purity profile.
Experimental Workflows
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Caption: Quantitative ¹⁹F NMR (qNMR) Workflow.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
This method is designed as a stability-indicating assay, capable of separating the main component from its potential degradation products and synthesis-related impurities. Forced degradation studies are recommended to establish the stability-indicating nature of the method.[5][6]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm (or as determined by UV scan)[7] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the areas of all peaks.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is suitable for the detection of volatile and semi-volatile organic impurities that may not be amenable to HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 20 °C/min to 320 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Solvent Delay | 3 minutes |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Inject 1 µL of the prepared solution.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method for higher accuracy, or by area normalization for an estimation.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Due to the presence of the trifluoromethyl group, ¹⁹F qNMR offers a highly specific and accurate method for determining the absolute purity of the compound.[3][4] This technique has several advantages, including high rapidity and the fact that no sample-specific standard is required for quantification.[3]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Acetone ((CD₃)₂CO) |
| Internal Standard | A certified reference material with a known purity and a non-interfering ¹⁹F signal (e.g., α,α,α-Trifluorotoluene) |
| Pulse Program | Single pulse with ¹H decoupling |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal (analyte or internal standard) |
| Number of Scans | 16 or as required to achieve a good signal-to-noise ratio |
| Spectral Width | Sufficient to cover the signals of the analyte and internal standard |
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and mix thoroughly until all solids are dissolved.
Data Analysis:
-
Integrate the characteristic ¹⁹F signal of the trifluoromethyl group of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation and Summary
All quantitative data should be summarized in a clear and structured format for easy comparison and reporting.
Table 1: Summary of Purity Assessment Results
| Analytical Technique | Purity Value | Impurity Profile |
| HPLC (% Area) | e.g., 99.5% | Total Impurities: 0.5%Impurity 1 (RT=X.X min): 0.2%Impurity 2 (RT=Y.Y min): 0.15%Unknown Impurities: 0.15% |
| GC-MS | - | Residual Solvent 1: < 100 ppmVolatile Impurity 1: 0.05% |
| ¹⁹F qNMR (w/w %) | e.g., 99.2% | - |
| Final Purity | Reported as per internal or regulatory guidelines (often the qNMR value is taken as the absolute purity) |
Method Validation
All analytical methods used for purity assessment must be validated according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are crucial here.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity of this compound can be reliably determined using a combination of HPLC, GC-MS, and ¹⁹F qNMR. The protocols provided herein offer a robust framework for the quality control of this important pharmaceutical intermediate. Proper method validation is essential to ensure the reliability of the generated data. This comprehensive analytical approach will ensure that the material meets the high-quality standards required for drug development and manufacturing.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms [uu.diva-portal.org]
- 4. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-MS Analysis of Trifluoromethylthiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole rings containing a trifluoromethyl group are significant pharmacophores in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of trifluoromethylthiazole derivatives is a critical activity in drug discovery and development. Monitoring the progress of these chemical reactions is essential for optimizing reaction conditions, maximizing yield, ensuring product quality, and minimizing byproduct formation.[1]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and indispensable analytical technique for this purpose. It offers the high sensitivity and selectivity required for real-time or near real-time reaction monitoring.[1] This document provides detailed application notes and protocols for the HPLC-MS monitoring of reactions involving the synthesis of trifluoromethylthiazoles, focusing on the widely used Hantzsch thiazole synthesis as a representative example.
Principle of HPLC-MS Reaction Monitoring
HPLC-MS facilitates the separation of components within a reaction mixture using liquid chromatography, followed by their detection and identification through mass spectrometry.[1] By extracting small aliquots from the reaction at specific time intervals, it is possible to track the consumption of reactants and the formation of products and byproducts.[1] This data provides invaluable insights into the reaction kinetics and helps in determining the optimal endpoint of the reaction.[1] The mass spectrometer provides mass-to-charge (m/z) information, which aids in the structural confirmation of the compounds of interest.
Application: Monitoring a Hantzsch Thiazole Synthesis
A common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. In this representative example, we will monitor the reaction of 3-bromo-1,1,1-trifluoroacetone with thiourea to form 2-amino-4-(trifluoromethyl)thiazole.
Reaction Scheme:
-
3-bromo-1,1,1-trifluoroacetone + Thiourea → 2-amino-4-(trifluoromethyl)thiazole + HBr + H₂O
The progress of this reaction can be monitored by observing the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the desired product.
Experimental Protocols
Sample Preparation for Reaction Monitoring
Proper sample preparation is crucial to prevent contamination of the HPLC-MS system and to ensure accurate analysis.[1] Given that reaction mixtures can be complex, a simple "dilute and shoot" method is often sufficient and preferred for its speed.[2]
Protocol:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water). This 1:100 dilution minimizes further reaction and prepares the sample for injection.
-
Vortex the diluted sample to ensure homogeneity.
-
If the reaction mixture contains solid particles, centrifuge the diluted sample at high speed (e.g., 10,000 rpm for 2 minutes) and transfer the supernatant to an HPLC vial. Alternatively, filter the sample through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC-MS system.
HPLC-MS Method
The following is a general-purpose HPLC-MS method suitable for monitoring the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole. Method optimization may be required based on the specific instrumentation and reaction conditions.
| Parameter | Condition |
| HPLC System | UPLC/UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
Data Presentation
The primary quantitative data from the HPLC-MS analysis includes the retention time (RT) and the mass-to-charge ratio (m/z) of the key components in the reaction mixture. This data allows for the identification and tracking of each species over time.
Table 1: Key Compound Information for the Hantzsch Synthesis of 2-amino-4-(trifluoromethyl)thiazole
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Predicted Retention Time (min) |
| Thiourea | CH₄N₂S | 76.01 | 77.02 | ~1.2 | |
| 3-bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 189.92 | 190.93 / 192.93 (Br isotopes) | ~3.5 | |
| 2-amino-4-(trifluoromethyl)thiazole | C₄H₃F₃N₂S | 168.00 | 169.01 | ~2.8 |
Table 2: Representative Reaction Monitoring Data (Peak Area)
| Time (min) | Peak Area (Thiourea) | Peak Area (3-bromo-1,1,1-trifluoroacetone) | Peak Area (2-amino-4-(trifluoromethyl)thiazole) |
| 0 | 1,500,000 | 1,200,000 | 0 |
| 15 | 1,125,000 | 900,000 | 450,000 |
| 30 | 750,000 | 600,000 | 800,000 |
| 60 | 300,000 | 240,000 | 1,100,000 |
| 120 | 50,000 | 40,000 | 1,250,000 |
Note: Peak areas are representative and will vary based on injection volume, concentration, and instrument sensitivity.
Visualizations
Experimental Workflow
The overall process from sampling to data analysis can be visualized as a straightforward workflow.
Caption: Experimental workflow for HPLC-MS reaction monitoring.
Hantzsch Thiazole Synthesis Pathway
The logical relationship in the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide-containing compound.
References
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate safety data sheet handling procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety information, handling procedures, and experimental protocols for Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting.
Safety Data Summary
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The following table summarizes the key safety and physical data.
| Property | Value | Reference |
| Chemical Formula | C₇H₆F₃NO₂S | |
| Molecular Weight | 225.19 g/mol | |
| Appearance | Liquid | |
| Density | 1.344 g/mL at 25 °C | |
| Flash Point | 92.22 °C (198.0 °F) | |
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Acute Toxicity, Oral (Category 4). Skin Irritation (Category 2). Skin Sensitization (Category 1). Eye Irritation (Category 2). Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System. | |
| LD50/LC50 | No data available |
Experimental Protocols
Risk Assessment and Preparation
Before handling this compound, a thorough risk assessment must be conducted. This includes reviewing the Safety Data Sheet (SDS) and understanding the potential hazards. Ensure that all necessary personal protective equipment (PPE) is available and in good condition. The work area, typically a fume hood, should be clean and uncluttered.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of the liquid should be done inside a certified chemical fume hood to avoid inhalation of vapors.
Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood is operational. Place a calibrated analytical balance inside the fume hood.
-
Taring: Place a clean, dry, and appropriately sized container (e.g., a round-bottom flask or vial) on the balance and tare the weight.
-
Dispensing: Using a clean pipette, carefully transfer the desired amount of this compound into the tared container. Avoid splashing.
-
Sealing: Immediately cap the container to prevent the release of vapors.
-
Cleaning: Clean any spills within the fume hood immediately using an appropriate absorbent material. Dispose of the contaminated material as hazardous waste.
-
Decontamination: Wipe down the balance and surrounding area within the fume hood. Remove gloves and wash hands thoroughly with soap and water.
Solution Preparation Protocol
-
Solvent Addition: Inside the fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution: Cap the container and mix the contents by gentle swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
-
Storage: Store the solution in a tightly sealed container in a designated, well-ventilated, and cool area.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the safe handling workflow and the hierarchy of controls for minimizing exposure to this compound.
Caption: Safe handling workflow for this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of fluorinated heterocyclic compounds. These guidelines are intended to minimize risks and ensure a safe laboratory environment for all personnel.
Introduction
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. However, the introduction of fluorine atoms can also impart significant and sometimes unpredictable hazards. This guide outlines the essential safety protocols to mitigate these risks.
Hazard Identification and Risk Assessment
The primary hazards associated with fluorinated heterocyclic compounds include:
-
Toxicity: Many fluorinated compounds can be toxic if inhaled, ingested, or absorbed through the skin. Some may cause severe irritation or chemical burns. For instance, hydrogen fluoride-pyridine is very toxic by inhalation, in contact with skin, and if swallowed, and can cause severe burns.[1]
-
Reactivity: The reactivity of fluorinated heterocycles can vary widely. Some are stable, while others may react vigorously with incompatible materials. For example, 2-fluoropyridine is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2]
-
Thermal Decomposition: When heated to decomposition, many organofluorine compounds can release highly toxic and corrosive fumes, such as hydrogen fluoride (HF) and carbonyl fluoride.[3][4]
-
Environmental Persistence: Some classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known for their environmental persistence.
A thorough risk assessment should be conducted before working with any new fluorinated heterocyclic compound. This involves reviewing the Safety Data Sheet (SDS) and other available literature to understand its specific hazards.
Quantitative Data Summary
The following table summarizes key physical and safety data for representative fluorinated heterocyclic compounds. Note that Occupational Exposure Limits (OELs) are not established for many specific fluorinated heterocycles; in such cases, it is prudent to handle them as highly toxic substances and minimize exposure.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Storage Temperature | Incompatible Materials |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 126 | Room Temperature | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, CO₂[2] |
| 4-Fluoropyridine | 694-52-0 | C₅H₄FN | No data available | Room Temperature | No specific data; handle as 2-fluoropyridine |
| Hydrogen fluoride-pyridine | 32001-55-1 | C₅H₅N·(HF)x | 50 @ 1 mmHg | -25 to -10 °C | Strong oxidizers, alkalis, glass, metals, strong acids, strong bases, water[1][2] |
| 4-Fluoro-2-methyl-1H-benzimidazole | 18645-89-1 | C₈H₇FN₂ | No data available | Cool, dry place | Incompatible substances not specified; keep away from ignition sources[1] |
| Imidazole | 288-32-4 | C₃H₄N₂ | 256 | Room Temperature | Strong oxidizing agents, acids, acid chlorides, acid anhydrides[4] |
Note: OELs for specific fluorinated heterocycles are largely unavailable. For pyridine (a non-fluorinated analogue), the NIOSH REL is a TWA of 5 ppm (15 mg/m³), and the IDLH is 1000 ppm.[5][6] These values should be used with caution as fluorination can significantly alter toxicity.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hoods: All work with volatile fluorinated compounds or procedures that may generate aerosols (e.g., heating, sonicating) must be performed in a properly functioning chemical fume hood.[3]
-
Glove Boxes: For particularly hazardous, air-sensitive, or moisture-sensitive fluorinated compounds, a glove box with an inert atmosphere is recommended.[3]
-
Ventilated Enclosures: When weighing powdered fluorinated heterocyclic compounds, a ventilated balance enclosure or a powder containment hood should be used to minimize the inhalation of fine particles.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling fluorinated heterocyclic compounds.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: The selection of gloves should be based on the specific compound and solvent being used. Consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[3]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations or when handling highly hazardous materials, a chemical-resistant apron may be necessary.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.[3]
Experimental Protocols
Protocol for Weighing Solid Fluorinated Heterocyclic Compounds
This protocol is designed to minimize the risk of inhalation and contamination when weighing powdered or crystalline solids.
Materials:
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Anti-static weighing boats or paper
-
Spatula (preferably disposable)
-
Pre-labeled receiving vial with a secure cap
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Don all required PPE. Designate a specific area for weighing and cover the work surface with absorbent bench paper.
-
Tare the Receiving Vial: Place the capped, empty receiving vial on the balance and tare it.
-
Transfer the Compound:
-
If using a ventilated enclosure, perform the transfer within the enclosure.
-
If using a fume hood, place the balance just outside the hood. Transfer the compound inside the hood.
-
-
Dispensing: Carefully open the stock container. Use a clean spatula to transfer a small amount of the compound into the tared receiving vial. Avoid creating dust by scooping gently and keeping the spatula low.
-
Seal and Re-weigh: Securely cap the receiving vial. If the balance is outside the hood, carefully move the sealed vial to the balance and re-weigh to determine the mass of the transferred compound.
-
Adjusting the Amount: If more compound is needed, return the sealed vial to the hood, uncap, add more material, re-cap, and re-weigh.
-
Cleanup: Once the desired amount is weighed, securely close the stock container. Decontaminate the spatula (or dispose of it if disposable). Clean the weighing area using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep, as this can generate dust.
Protocol for Dissolving Fluorinated Heterocyclic Compounds
This protocol addresses the safe dissolution of these compounds, including those with poor solubility.
Materials:
-
Fluorinated heterocyclic compound (weighed as per Protocol 5.1)
-
Appropriate solvent (verify compatibility beforehand)
-
Glassware (flask or vial) with a secure cap or septum
-
Stir plate and magnetic stir bar or sonicator
-
Appropriate PPE
Procedure:
-
Preparation: Perform all steps in a chemical fume hood. Ensure all glassware is clean and dry.
-
Addition of Solid: Add the weighed fluorinated heterocyclic compound to the flask or vial.
-
Solvent Addition: Carefully add the chosen solvent to the vessel containing the solid.
-
Dissolution:
-
For Readily Soluble Compounds: Cap the vessel and stir at room temperature until the solid is fully dissolved.
-
For Poorly Soluble Compounds:
-
Stirring and Gentle Heating: If the compound's stability allows, gently heat the mixture on a stir plate with a water or oil bath. Do not heat flammable solvents with an open flame.
-
Sonication: Place the vessel in a sonicator bath to aid dissolution. Monitor the temperature of the bath to avoid overheating.
-
Use of Co-solvents/Surfactants: For very poorly soluble compounds, the use of a co-solvent or a small amount of a non-reactive surfactant may be necessary. This should be determined during the experimental design phase.
-
-
-
Storage of Solution: Once dissolved, ensure the vessel is securely capped and clearly labeled with the compound name, concentration, solvent, and date.
Storage and Waste Management
Storage
-
General Conditions: Store fluorinated heterocyclic compounds in a cool, dry, and well-ventilated area.[3]
-
Containers: Keep containers tightly sealed and clearly labeled with the chemical name and associated hazards.[3]
-
Incompatibility: Store away from incompatible materials. This includes strong acids, bases, oxidizing agents, and reducing agents.[3] Refer to the SDS for specific incompatibilities.
-
Segregation: Do not store fluorinated compounds with flammable materials unless they are also flammable. Oxidizing fluorinated compounds should be stored separately from organic materials.
Waste Management
-
Waste Collection: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3]
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[4]
-
Disposal: Disposal must be in accordance with local, state, and federal regulations. Typically, halogenated organic waste is disposed of via incineration at a licensed hazardous waste facility.[7] Never pour fluorinated heterocyclic compound waste down the drain.
Emergency Procedures
Spills
-
Small Spills: For small spills that can be managed by trained laboratory personnel, alert others in the area and restrict access.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for proper waste disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] For exposure to compounds that can generate hydrofluoric acid, after flushing with water, apply a 2.5% calcium gluconate gel to the affected area.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If they are having trouble breathing, administer oxygen if trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizations
Caption: General workflow for handling fluorinated heterocyclic compounds.
Caption: Decision tree for selecting appropriate PPE.
Caption: Potential hazardous thermal decomposition pathways.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. Below are frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
A1: The known physical properties of the pure compound are summarized in the table below. Note that it is a liquid at room temperature.
| Property | Value |
| CAS Number | 131748-96-4 |
| Molecular Formula | C₇H₆F₃NO₂S |
| Molecular Weight | 225.19 g/mol |
| Appearance | Liquid |
| Density | 1.344 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| Boiling Point | Not specified, but likely > 200 °C |
Q2: What are the common impurities in crude this compound?
A2: Based on common synthetic routes like the Hantzsch thiazole synthesis, which often involves the reaction of an α-halocarbonyl compound with a thioamide, the following impurities can be anticipated[1][2][3][4]:
-
Unreacted Starting Materials: Such as ethyl 2-chloro-4,4,4-trifluoroacetoacetate and thioacetamide or trifluoroacetamide.
-
Thioamide-related byproducts: Excess or unreacted thioamide.
-
Solvent Residues: Acetonitrile, ethanol, or dimethylformamide are often used in the synthesis[1].
-
Side-reaction Products: Products from self-condensation of the starting materials or partially reacted intermediates.
Q3: Which analytical techniques are recommended for assessing purity?
A3: To accurately assess the purity of this compound, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect proton- or fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Troubleshooting Purification Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This is common for low-melting point solids or liquids. The compound's melting point is below the temperature of the solution, or the solvent is too effective, preventing crystal lattice formation[5][6].
-
Suggested Solutions:
-
Switch to a Low-Temperature Recrystallization: Since the target compound is a liquid, traditional recrystallization is not suitable. A low-temperature approach can be attempted if a solid is desired for filtration. Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., pentane or hexane) at room temperature, then cool the solution slowly to a very low temperature (e.g., -20 °C to -78 °C) to induce solidification[5].
-
Use a Different Purification Method: If low-temperature crystallization fails, flash column chromatography or distillation are more appropriate for liquid compounds.
-
Problem: I am seeing poor separation of my product from an impurity during flash column chromatography.
-
Cause: The chosen solvent system may have a polarity that is too similar for the compound and the impurity, resulting in overlapping elution.
-
Suggested Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For thiazole derivatives, gradients of hexane/ethyl acetate are commonly effective[7]. Try adding a small percentage of a third solvent (e.g., dichloromethane) to potentially improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.
-
Problem: The yield is very low after purification.
-
Cause: This could be due to multiple factors, including product loss during transfers, decomposition on silica gel, or using an inappropriate purification technique.
-
Suggested Solutions:
-
Minimize Transfers: Ensure all product is transferred between flasks by rinsing with the appropriate solvent.
-
Check for Decomposition: Run a TLC of the crude material and the purified fractions. If new spots appear after chromatography, your compound may be degrading on the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent, especially if the compound is base-sensitive.
-
Consider Bulb-to-Bulb Distillation: For a thermally stable liquid, Kugelrohr or bulb-to-bulb distillation under high vacuum can be a high-yielding purification method that avoids contact with stationary phases.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC first.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Dry-pack the column with silica gel (40-63 µm particle size).
-
Saturate the column with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, pre-adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds. The optimal gradient should be determined by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.
-
Protocol 2: Purification by Low-Temperature Crystallization (for solid impurities)
This method is best suited for removing solid impurities from the liquid product.
-
Dissolution:
-
Place the crude liquid product in a flask.
-
Add a small amount of a non-polar solvent in which the desired product is soluble but the solid impurity is not (e.g., diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate to dissolve the liquid product.
-
-
Filtration:
-
Filter the solution to remove the insoluble solid impurities. A simple gravity filtration through a filter paper or a Celite plug may be sufficient.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure to obtain the purified liquid product.
-
Comparative Data of Purification Methods
The following table presents a hypothetical comparison of different purification strategies for a crude sample of this compound, based on typical outcomes for similar compounds.
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Typical Yield | Notes |
| Flash Chromatography | 80% | >98% | 75-90% | Excellent for removing closely related impurities. Can be time-consuming. |
| Vacuum Distillation | 80% | >97% | 85-95% | Best for removing non-volatile or very high-boiling impurities. Requires thermal stability of the compound. |
| Low-Temp. Crystallization | 80% | ~90% | 60-80% | Primarily useful for removing solid impurities from the liquid product. Less effective for liquid impurities. |
Visual Guides
Below are diagrams illustrating the general workflow for purification and a decision-making process for selecting the appropriate strategy.
Caption: General workflow for the purification of a crude chemical product.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in thiazole ring formation
Welcome to the technical support hub for researchers, scientists, and professionals engaged in thiazole ring formation. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, such as the formation of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: My reaction mass spectrometry (LC-MS/MS) shows a mass significantly higher than my expected product, often double the mass minus two protons (2M-2H). What is this common byproduct?
A1: A frequent side product in thiazole synthesis, particularly under oxidative conditions or when starting materials are in excess, is the formation of a bis-thiazole or a related dimer. This occurs when two thiazole intermediates or a thiazole and a reactive precursor undergo a coupling reaction. The exact nature can vary, but it often leads to a C-C or C-S-C linkage between two thiazole rings. Careful control of stoichiometry and reaction atmosphere (e.g., using an inert gas like nitrogen or argon) can help minimize its formation.
Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate that are difficult to separate from my desired thiazole product. What are these likely impurities?
A2: Besides unreacted starting materials, several side products can appear on a TLC plate.[1] Common culprits include:
-
Oxazoles: If your thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct can form through a similar reaction pathway.[1]
-
Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of constitutional isomers is possible, which can have very similar polarities.
-
Dimerization/Polymerization Products: Under certain conditions, reactants or intermediates can self-condense, leading to a variety of higher molecular weight species.[1]
Q3: My reaction yield is consistently low, even though TLC indicates full consumption of the starting materials. What could be happening?
A3: Low yields despite complete conversion of starting materials often point to the formation of soluble or difficult-to-isolate side products.[1][2] Over-alkylation of the thiazole nitrogen, forming a thiazolium salt, can sometimes occur. These salts may be highly soluble in polar solvents and could be lost during aqueous workup. Additionally, complex polymerizations can lead to intractable tars that lower the isolated yield of the desired product.
Troubleshooting Guides
Guide 1: Investigating an Unknown Side Product
If your reaction produces a persistent and significant impurity, a systematic approach is necessary for its identification. The following workflow outlines the key steps.
Caption: Troubleshooting workflow for identifying unknown reaction side products.
Guide 2: Mechanism of Side Product Formation - Oxidative Dimerization
A common side reaction involves the formation of a bis-thiazole through an oxidative coupling mechanism. This is particularly prevalent if the reaction is exposed to air while heated.
Caption: Simplified mechanism for the formation of a bis-thiazole side product.
Data on Common Side Products
The following table summarizes hypothetical but representative analytical data for a target thiazole and a common dimeric side product, aiding in their identification.
| Compound | Molecular Formula | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (ppm) |
| Target Product: 2-Amino-4-phenylthiazole | C₉H₈N₂S | 177.0481 | 7.2-7.8 (m, 5H, Ar-H), 6.8 (s, 1H, Thiazole C5-H), 5.2 (br s, 2H, -NH₂) |
| Side Product: Bis(4-phenyl-2-aminothiazol-5-yl) | C₁₈H₁₄N₄S₂ | 351.0736 | 7.2-7.9 (m, 10H, Ar-H), 5.5 (br s, 4H, -NH₂) |
Experimental Protocols
Protocol 1: NMR Analysis for Side Product Identification
Objective: To identify and structurally characterize an unknown impurity using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Isolation: Isolate the impurity from the crude reaction mixture using column chromatography or preparative TLC. Use a solvent system that provides good separation between the product and the impurity spot (e.g., Hexane:Ethyl Acetate mixtures).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Observe the integration, multiplicity (singlet, doublet, etc.), and chemical shifts of the peaks. Aromatic protons typically appear between 7-8.5 ppm, while the thiazole C5-H often gives a characteristic singlet around 7-8 ppm.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. Thiazole ring carbons typically appear between 110-170 ppm.[3][4]
-
2D NMR (Optional but Recommended): If the structure is not clear, perform 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).
-
Data Analysis: Compare the obtained spectra with the known spectrum of your target compound and literature values for potential side products like dimers or isomers.[3]
Protocol 2: Optimized Purification by Column Chromatography
Objective: To effectively separate the desired thiazole product from less polar dimeric impurities.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or methanol), adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Less polar impurities, such as dimers, will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., moving from 95:5 to 80:20 Hexane:Ethyl Acetate). This will help elute the desired thiazole product, which is generally more polar than the dimeric side products.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Trifluoromethyl Group Installation
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experiments involving the installation of the trifluoromethyl (-CF3) group. The strategic incorporation of the -CF3 group is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5]
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoromethylation experiments.
Low or No Product Yield
Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue in trifluoromethylation reactions and can stem from several factors related to the reagents, initiator, solvent, or substrate.
-
Reagent Quality and Stability: The purity and stability of the trifluoromethylating reagent are paramount. Some reagents can be thermally unstable and may decompose over time.[6] For instance, the purity of Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, can vary between batches and may contain inhibitors.[1][7]
-
Solution: Use a fresh, high-purity bottle of the reagent. If you suspect reagent decomposition, consider purchasing a new batch from a reputable supplier.[1] For some reagents, like certain Togni reagents, a thorough risk assessment should be conducted before handling due to potential thermal instability.[6]
-
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for nucleophilic trifluoromethylation using TMSCF3 but are notoriously sensitive to moisture.[1]
-
Solution: Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1]
-
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1]
-
Solution: DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction.
-
Solution: While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be required.[1]
-
-
-
Solvent Effects: The reaction is often highly solvent-dependent.
-
Solution: For nucleophilic trifluoromethylations with TMSCF3, THF is a common solvent, but reactions can be sluggish. Switching to a more polar solvent like DMF can often improve reaction rates and yields.[1]
-
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations.[1] For electrophilic trifluoromethylations, electron-rich substrates are preferred.
-
Solution: For less reactive substrates, you may need to switch to a more powerful initiator system, a more forcing solvent, or a different type of trifluoromethylating reagent altogether.
-
Incomplete Conversion
Question: My reaction stalls before the starting material is fully consumed. What can I do?
Answer: Reaction stalling can be caused by catalyst deactivation, the presence of inhibitors, or insufficient reagent.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators.
-
Solution: Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1] The use of an inert atmosphere (Nitrogen or Argon) is crucial.
-
-
Inhibitors: The presence of impurities in the starting material or reagent can inhibit the reaction.
-
Solution: Purify the starting material before the reaction. As mentioned, using a fresh, high-purity trifluoromethylating reagent can also resolve this issue.[7]
-
-
Insufficient Reagent: The stoichiometry of the reaction is critical.
-
Solution: For challenging reactions, using a slight excess of the trifluoromethylating reagent (e.g., 1.2 - 1.5 equivalents) can help drive the reaction to completion.[1]
-
Formation of Side Products
Question: I am observing significant formation of side products. How can I minimize these?
Answer: The formation of side products is a common challenge and is often dependent on the substrate and reaction conditions.
-
Enolizable Ketones: For enolizable ketones in nucleophilic trifluoromethylation, the formation of a silyl enol ether byproduct can be a significant issue.[7]
-
Solution: Modify reaction conditions by lowering the temperature or choosing a different initiator to favor the desired 1,2-addition over deprotonation.[7]
-
-
Hydrolysis of Reagent: Trifluoromethylating reagents can react with trace amounts of water, leading to the formation of fluoroform (CF3H) gas and other byproducts.[7]
-
Homocoupling of Aryl Halides: In cross-coupling reactions for aryl trifluoromethylation, homocoupling of the starting aryl halide can be a competing side reaction.
-
Solution: Optimization of the catalyst, ligand, and reaction temperature is crucial to favor the desired cross-coupling pathway.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for optimizing trifluoromethylation reactions.
Table 1: Optimization of Base for Nucleophilic Trifluoromethylation of Chalcone with TMSCF3
| Entry | Base | Solvent | Yield (%) |
| 1 | t-BuOK | THF | 58 |
| 2 | Cs₂CO₃ | DCM | 94 |
| 3 | K₂CO₃ | DCM | 45 |
| 4 | Cs₂CO₃ | THF | 85 |
| 5 | Cs₂CO₃ | Toluene | 62 |
| Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation. This table highlights that Cesium Carbonate (Cs₂CO₃) can be a highly effective catalyst.[1] |
Table 2: Effect of Coupling Reagent on Trifluoromethylated Amino Acid Incorporation
| Coupling Reagent | Potency | Recommended for |
| DCC, DIC | Standard | Routine couplings |
| HATU, HCTU, PyBOP | High | Difficult couplings, sterically hindered or electron-deficient amino acids[8] |
| HATU is often considered the "gold standard" for challenging couplings due to its high reactivity.[8] |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3
This protocol provides a detailed methodology for a typical reaction using a fluoride initiator.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.2 - 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) for workup
-
Standard glassware (round-bottom flask, syringe, septa), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Dissolve the aldehyde (1.0 equiv) and TMSCF3 (1.2 equiv) in anhydrous THF.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is often rapid. Once the starting material is consumed, allow the mixture to warm to room temperature.
-
Workup: Quench the reaction by adding 1M HCl to hydrolyze the resulting silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent for my substrate?
The choice of reagent depends on the desired type of trifluoromethylation (nucleophilic, electrophilic, or radical) and the nature of your substrate.
-
For nucleophilic trifluoromethylation of carbonyls and imines, the Ruppert-Prakash reagent (TMSCF3) is a versatile and widely used option.[1][9]
-
For electrophilic trifluoromethylation of electron-rich arenes, heterocycles, and some nucleophiles, hypervalent iodine reagents (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto's reagents) are common choices.[6][10][11]
-
For radical trifluoromethylation , reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF3I) in the presence of an initiator are often employed.[10][12]
Q2: What are the key safety precautions for handling trifluoromethylating reagents?
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent-Specific Hazards: Some reagents have specific hazards. For example, Togni reagents can be thermally unstable and may decompose exothermically.[6] Fluoroform (CF3H), a potential byproduct of some reactions, is a gas.[7]
-
Risk Assessment: Always conduct a thorough risk assessment before handling any new reagent. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Q3: What is "double coupling" and when should I use it in peptide synthesis involving trifluoromethylated amino acids?
Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, which is a common issue with the less nucleophilic trifluoromethylated amino acids. It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[8]
Visualized Workflows and Relationships
Caption: A decision tree for troubleshooting low yield in trifluoromethylation reactions.
Caption: A guide for selecting the appropriate trifluoromethylating reagent based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Conditions for Thiazole Cyclization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing thiazole cyclization reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1][2] Key areas to investigate include:
-
Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] Ensure your starting materials are pure, for instance, by recrystallizing the α-haloketone.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[1] Overheating can lead to the formation of side products. It is crucial to maintain proper temperature control.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the disappearance of starting materials.[1]
-
pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion can help precipitate the product and improve isolation.[2]
-
Product Loss During Workup: The isolation and purification steps may not be optimized, leading to the loss of the desired product.[1]
Q2: I am observing significant side product formation. How can I increase selectivity?
A2: Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Control Stoichiometry: Using a slight excess of the thioamide can sometimes drive the reaction towards the desired product and minimize side reactions involving the α-haloketone.
-
Temperature Management: Running the reaction at the lowest feasible temperature can reduce the rate of side reactions. Stepwise addition of reagents can also help control any exothermic processes.
-
Identify Side Products: Common side products in the Hantzsch synthesis include unreacted starting materials, oxazoles (if the thioamide is contaminated with the corresponding amide), and products from dimerization or polymerization of reactants.[1] Identifying these can help diagnose the issue.
Q3: My product is difficult to purify. What methods are recommended?
A3: Purification of thiazole derivatives can be challenging. Here are some recommended techniques:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical. For 4-arylthiazoles, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often effective.[4]
-
Column Chromatography: This is a versatile purification technique.
-
Streaking on TLC/Column: If your compound streaks, it may be acidic or basic. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds, can improve peak shape.[4]
-
Compound Not Moving: If your compound does not move from the origin on the TLC plate, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent.[5]
-
-
Purification of Water-Soluble Thiazolium Salts: These can be difficult to purify by standard column chromatography. A common strategy is precipitation from a suitable solvent, followed by salt metathesis.[5]
Q4: When should I consider using a catalyst for my thiazole synthesis?
A4: The choice of using a catalyst depends on the specific transformation:
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[2]
-
Metal Catalysts (e.g., Copper, Palladium):
-
Copper-catalyzed reactions can provide access to thiazoles under mild conditions and with good functional group tolerance.[6][7] For example, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate can produce thiazoles in good to excellent yields.[7]
-
Palladium catalysts are highly efficient for the direct arylation of the thiazole ring.[2] However, be aware that the sulfur atom in the thiazole ring can act as a poison for the palladium catalyst, sometimes necessitating a higher catalyst loading.[2]
-
Troubleshooting Guides
Low Yield in Hantzsch Thiazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.
Data on Reaction Conditions
The following tables summarize quantitative data from various studies on thiazole synthesis, highlighting the impact of different reaction conditions on yield.
Table 1: Optimization of a Copper-Catalyzed Thiazole Synthesis from Oximes, Anhydrides, and KSCN [7]
| Entry | Solvent | Catalyst | KSCN (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dichloroethane | CuI | 2 | 120 | 24 | Good |
| 2 | 1,4-Dioxane | CuI | 2 | 120 | 24 | Moderate |
| 3 | Acetonitrile | CuI | 2 | 120 | 24 | Moderate |
| 4 | Toluene | CuI | 2 | 120 | 24 | up to 85 |
| 5 | Toluene | CuCl | 2 | 120 | 24 | Lower |
| 6 | Toluene | Cu(OAc)₂ | 2 | 120 | 24 | Lower |
Table 2: Effect of Solvent on a Three-Component Hantzsch Thiazole Synthesis [8]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Reflux | 5 | 85 |
| 2 | Ethanol | Reflux | 5 | 92 |
| 3 | 1-Butanol | Reflux | 4 | 95 |
| 4 | 2-Propanol | Reflux | 6 | 88 |
| 5 | Water | Reflux | 8 | 82 |
| 6 | Acetonitrile | Reflux | 7 | 75 |
| 7 | Dioxane | Reflux | 8 | 70 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[9]
This protocol describes a straightforward synthesis of a thiazole derivative using the Hantzsch reaction.
Methodology:
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a stir bar to the vial. Heat the mixture with stirring on a hot plate at 100°C for 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.
-
Isolation: Pour the reaction contents into a 100-mL beaker containing 20 mL of a 5% sodium carbonate solution and swirl to mix. Filter the resulting precipitate through a Buchner funnel.
-
Purification: Wash the collected solid with water and allow it to air dry.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles[10]
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide.[9][10]
General Reaction Scheme:
An α-aminonitrile reacts with carbon disulfide in a suitable solvent at room temperature. The reaction proceeds through a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.
Methodology:
-
Reaction Setup: Dissolve the α-aminonitrile in a suitable solvent (e.g., ethanol, water) in a round-bottom flask.
-
Reagent Addition: Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, the product can often be isolated by precipitation or extraction, followed by recrystallization.
Protocol 3: Copper-Catalyzed Synthesis of 2,5-Disubstituted Thiazoles[12]
This method describes a one-pot synthesis of 2,5-disubstituted thiazoles from amines, aldehydes, and elemental sulfur, catalyzed by a copper salt.
Methodology:
-
Reaction Mixture: In a reaction vessel, combine the amine (1.0 equiv), elemental sulfur (0.53 equiv), the aldehyde (2.0 equiv), DBU (2.0 equiv), CuBr₂ (20 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.
-
Reaction Conditions: Stir the mixture under an oxygen atmosphere (1 atm) at 80°C for 16 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up using standard extraction procedures. The crude product is then purified by column chromatography to yield the 2,5-disubstituted thiazole. Yields for this method are reported to be in the range of 30-76%.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Stability issues of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protect them from heat and sources of ignition.[1]
Q2: Is this compound stable in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. The ester functional group is susceptible to hydrolysis, particularly under basic conditions, which leads to the formation of the corresponding carboxylic acid. Acidic conditions may also promote hydrolysis, although potentially at a slower rate.
Q3: What is the expected stability of the trifluoromethyl group on the thiazole ring?
A3: The trifluoromethyl group is generally considered to be a stable functional group. However, extreme conditions, such as high temperatures or the presence of strong reducing agents, could potentially lead to its degradation.
Q4: Can I heat this compound?
A4: Caution should be exercised when heating this compound. While specific data on its thermal decomposition is limited, the general recommendation is to keep it away from heat and sources of ignition.[1] Thermal stress could lead to degradation, and the decomposition products may be hazardous.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Inconsistent analytical results (e.g., HPLC, NMR) over time. | Degradation of the compound due to improper storage or handling. | Verify storage conditions (cool, dry, sealed container). Prepare fresh solutions for analysis. |
| Low yield or unexpected byproducts in a reaction. | Instability of the compound under the reaction conditions (e.g., basic pH, high temperature). | Perform a stability study of the compound under your specific reaction conditions before proceeding with the synthesis. Consider using milder reaction conditions or protecting groups if necessary. |
| Precipitate formation in solution. | Hydrolysis of the ethyl ester to the less soluble carboxylic acid, or low solubility in the chosen solvent. | Confirm the identity of the precipitate. If it is the carboxylic acid, consider using a non-aqueous solvent or adjusting the pH to keep the compound in its ester form. If it is the starting material, try a different solvent or gentle warming to aid dissolution. |
Stability Data Summary
The following tables provide illustrative quantitative data on the stability of this compound under different conditions. Note: This data is representative and may not reflect actual experimental results.
Table 1: Stability in Aqueous Solutions at Different pH (25°C)
| pH | % Remaining after 24h | Major Degradation Product |
| 2.0 | 95% | 2-(Trifluoromethyl)thiazole-5-carboxylic acid |
| 7.0 | 90% | 2-(Trifluoromethyl)thiazole-5-carboxylic acid |
| 10.0 | 40% | 2-(Trifluoromethyl)thiazole-5-carboxylic acid |
Table 2: Thermal Stability (Solid State)
| Temperature | % Remaining after 8h |
| 40°C | 99% |
| 80°C | 85% |
| 120°C | 60% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into the desired test medium (e.g., buffer of a specific pH, solvent) to a final concentration of approximately 100 µg/mL.
-
Incubate the samples under the desired conditions (e.g., specific temperature).
-
At various time points, withdraw an aliquot, quench any reaction if necessary, and dilute with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products.
-
Protocol 2: Hydrolysis Study
This protocol describes a procedure to evaluate the hydrolysis of this compound.
-
Materials: pH buffers (e.g., pH 2, 7, and 10), this compound, HPLC system.
-
Procedure:
-
Prepare solutions of the compound in the different pH buffers.
-
Maintain the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), collect samples.
-
Analyze the samples by HPLC (as per Protocol 1) to determine the concentration of the remaining ester and the formation of the carboxylic acid.
-
Plot the concentration of the ester versus time to determine the rate of hydrolysis.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hydrolysis of this compound.
References
Technical Support Center: Troubleshooting Poor Yield in Amide Coupling Reactions with Thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with poor yields in amide coupling reactions involving thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a thiazole derivative is resulting in a low or no yield. What are the common underlying causes?
Poor yields in amide coupling reactions involving thiazole derivatives can stem from several factors, often related to the inherent electronic properties and steric nature of the thiazole ring.[1][2] Common causes include:
-
Reduced Nucleophilicity of the Thiazole Amine: The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of an amino group attached to it, making it a less reactive partner in the coupling reaction.
-
Steric Hindrance: Thiazole derivatives, particularly those with substituents near the reacting functional group, can present significant steric bulk.[1][2] This can hinder the approach of the coupling partners and reduce the reaction rate.
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the acid itself is sterically hindered.[3]
-
Side Reactions: Undesired side reactions can consume starting materials or intermediates. For instance, with carbodiimide reagents, the formation of N-acylurea byproducts can be a competing pathway.
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Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.[3] The use of non-anhydrous solvents can lead to the hydrolysis of activated intermediates.[3]
Q2: Which coupling reagents are most effective for challenging amide couplings with thiazole derivatives?
Standard coupling reagents may prove ineffective for sterically hindered or electronically deactivated thiazole substrates.[1][2] For such challenging reactions, more robust coupling strategies are often required. A systematic screening of coupling agents is advisable.
For instance, in a study involving the coupling of a sterically hindered carboxylic acid with N-cyclopropyl-2-aminothiazole, traditional methods gave poor results. The in-situ formation of an acyl fluoride, however, proved to be a much more effective strategy.[1][2]
Data Presentation: Comparison of Coupling Agents
The following table summarizes the conversion rates of different coupling agents in the reaction between a hindered carboxylic acid and N-cyclopropyl-2-aminothiazole.
| Coupling Agent(s) | Temperature | Time | Conversion (%) |
| HATU/DIPEA | Room Temp. | 4 days | 17 |
| EDC/HOBt | Room Temp. | 24 h | 0 |
| DCC/DMAP | 40 °C | 5 days | 0 |
| Acid chloride/AgCN | Room Temp. | 24 h | Decomposition |
| BTFFH/DIPEA | 80 °C | 24 h | ~100 (85% isolated yield) |
Data sourced from a study by Due-Hansen et al.[2]
Q3: Are there specific experimental protocols to follow when troubleshooting low yields?
Yes, a systematic approach to optimizing the reaction conditions is crucial. This often involves screening different reagents and conditions. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective method.[1][2][4][5]
Experimental Protocols
Protocol 1: General Procedure for Screening Amide Coupling Conditions
This protocol outlines a general method for screening various coupling agents to identify the optimal conditions for your specific thiazole derivative.
-
To a series of small reaction vials, add the thiazole-containing amine (1.0 equivalent) and the carboxylic acid (1.2 equivalents) dissolved in an anhydrous solvent (e.g., DMF, DCM).
-
To each vial, add a different coupling reagent (1.2 equivalents) (e.g., HATU, HBTU, COMU).
-
Add a suitable non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reactions at room temperature or a slightly elevated temperature.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Quench the reactions with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extracts to determine the relative conversion and identify the most promising conditions.
Protocol 2: Acyl Fluoride Mediated Amide Coupling for Sterically Hindered Substrates
This protocol is adapted from a successful method for coupling sterically hindered substrates and is particularly useful when standard methods fail.[1][2][5]
-
Dissolve the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (4.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the acyl fluoride.
-
Add the thiazole-containing amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C in a sealed vial and stir for 12-24 hours.
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: General Amide Coupling Workflow
Caption: General workflow for an amide coupling reaction.
Diagram 2: Troubleshooting Logic for Poor Yield
Caption: A logical workflow for troubleshooting poor amide coupling yields.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Methods for removing unreacted starting materials from thiazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when removing unreacted starting materials from thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiazole derivatives after synthesis?
A1: The most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the physical and chemical properties of the target thiazole and the nature of the impurities.[1]
Q2: What are the likely impurities in my crude thiazole product, especially from a Hantzsch synthesis?
A2: Impurities can arise from unreacted starting materials, side reactions, or product degradation. In the Hantzsch thiazole synthesis, common impurities include unreacted α-haloketones and thioamides.[2] Depending on the specific reaction, byproducts from side reactions may also be present.
Q3: How do I choose the right purification method for my thiazole derivative?
A3: The selection of a suitable purification method is dictated by the properties of your compound and the impurities present.
-
For solid products with good thermal stability: Recrystallization is often a good first choice, especially for removing impurities with different solubility profiles.
-
For complex mixtures or to separate compounds with similar polarities: Column chromatography is a powerful technique.
-
For the initial workup of the reaction mixture: Liquid-liquid extraction is essential to separate the organic product from aqueous-soluble salts and other polar impurities.
-
For volatile, thermally stable liquid products: Fractional distillation under reduced pressure can be effective.
Q4: My thiazole derivative is a water-soluble salt. How can I purify it?
A4: The purification of water-soluble thiazolium salts can be challenging as they are often not suitable for standard silica gel column chromatography. A common strategy involves precipitation followed by salt metathesis. The thiazolium salt can be precipitated from a solvent like toluene. This crude salt can be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt such as sodium tetrafluoroborate (NaBF₄). The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.
Troubleshooting Guides
Column Chromatography
Issue 1: My thiazole compound is not moving from the origin on the Thin Layer Chromatography (TLC) plate.
-
Possible Cause: The solvent system (eluent) is not polar enough.
-
Solution: Increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.
Issue 2: My thiazole compound is streaking on the TLC plate.
-
Possible Cause: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom.
-
Solution: Add a small amount of a modifier to the eluent. If the compound is basic, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Issue 3: I am having difficulty separating my thiazole product from an impurity with a very similar Rf value.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Try a different solvent system: Experiment with different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.
-
Use a gradient elution: Start with a less polar eluent to first elute the less polar compounds and gradually increase the polarity to elute your product and then the more polar impurities.
-
Recrystallization
Issue 1: My thiazole compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 1: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound can help induce crystallization.
-
Possible Cause 2: The chosen solvent is not suitable.
-
Solution 2: Experiment with different solvents or a binary solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a binary system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Issue 2: I am getting a very low yield after recrystallization.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
-
Possible Cause 3: The crystals were washed with too much cold solvent.
-
Solution 3: Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Liquid-Liquid Extraction
Issue 1: An emulsion has formed between the organic and aqueous layers, and they are not separating.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Wait: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite in a pipette.
-
Issue 2: I am not sure which layer is the organic layer and which is the aqueous layer.
-
Solution: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. The other is the organic layer.
Data Presentation: Purity and Yield Enhancement
The following tables summarize quantitative data on the improvement of purity and yield for thiazole derivatives after applying specific purification methods.
Table 1: Purification of 2-Amino-4-arylthiazole via Recrystallization
| Compound | Initial Purity (Crude) | Purification Method | Final Purity | Yield of Purified Product | Reference |
| 2-Amino-4-(4-bromophenyl)thiazole | Not specified | Recrystallization (Ethanol) | >98% (by NMR) | 85% | [4] |
| 2-Amino-4-phenylthiazole | Not specified | Recrystallization (Ethanol) | >95% (by NMR) | 89% | [4] |
Table 2: Purification of Thiazole Derivatives by Column Chromatography
| Compound | Crude Material | Eluent System | Purity of Isolated Product | Yield of Purified Product | Reference |
| 5-(4-(Benzyloxy)-3,5-dimethoxybenzyl)thiazole | Crude reaction mixture | Ethyl Acetate/n-hexane (1:2) | >95% (by NMR) | 60% | [5] |
| Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoate | Crude reaction mixture | Ethyl Acetate/n-hexane (1:4) | >98% (by NMR) | 100% | [5] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (Hantzsch Thiazole Synthesis Workup)
This protocol is a general guide for the workup of a Hantzsch thiazole synthesis reaction mixture.
-
Cool the Reaction Mixture: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product may form.
-
Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases. This step is crucial to convert the thiazole hydrohalide salt into the neutral, more organic-soluble form.[6]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of your thiazole derivative.
-
Shake and Separate: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently, venting periodically. Allow the layers to separate.
-
Collect Layers: Drain the lower layer into a clean flask. If the organic layer is the upper layer, pour it out from the top of the funnel to avoid contamination.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize the recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude thiazole product. This crude product can then be further purified by recrystallization or column chromatography.
Detailed Protocol for Recrystallization of a Thiazole Derivative
-
Solvent Selection: Choose a solvent in which the thiazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.
Detailed Protocol for Column Chromatography of a Thiazole Derivative
-
Adsorbent and Column Selection: Choose a column with an appropriate diameter for the amount of crude material. As a rule of thumb, use about 25-50 g of silica gel for every 1 g of crude product.[7]
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation.
-
Column Packing:
-
Slurry Packing (Wet Method): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use either gravity chromatography or apply pressure (flash chromatography) for a faster separation.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions (e.g., in test tubes). Monitor the composition of the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for Trifluoromethylthiazole Reactions
Welcome to the technical support center for optimizing solvent systems in reactions involving trifluoromethylthiazoles. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis and modification of trifluoromethylthiazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing targeted solutions.
Issue 1: Low or No Reaction Yield
-
Question: My reaction to introduce a nucleophile onto the trifluoromethylthiazole core is resulting in a low yield or no product at all. What are the likely causes related to the solvent system?
-
Answer: Low yields in these reactions are frequently linked to suboptimal solvent choice. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the thiazole ring. Here’s a systematic approach to troubleshooting your solvent system:
-
Inadequate Solvation of Intermediates: Reactions like nucleophilic aromatic substitution (SNAr) on a 2-halotrifluoromethylthiazole proceed through charged intermediates (Meisenheimer complexes). Polar aprotic solvents such as DMF, DMSO, or NMP are often required to stabilize these intermediates and accelerate the reaction. If you are using a nonpolar solvent like toluene or hexane, you may see little to no conversion.
-
Poor Solubility of Reagents: Ensure that your trifluoromethylthiazole starting material, nucleophile, and any additives are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates. Consider a solvent system that can dissolve all components.
-
Protic vs. Aprotic Solvents: For reactions involving strong, anionic nucleophiles, polar aprotic solvents (e.g., THF, acetonitrile) are generally preferred. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
Issue 2: Formation of Multiple Products & Poor Selectivity
-
Question: I am observing the formation of multiple products and poor regioselectivity in my reaction. How can the solvent influence this?
-
Answer: Solvent choice can play a critical role in directing the selectivity of a reaction.
-
Influence on Reaction Pathway: The solvent can influence whether a reaction proceeds via an SNAr, SN1, or another pathway, each of which can lead to different products. For instance, in reactions with ambident nucleophiles, the solvent polarity can affect which atom of the nucleophile attacks the thiazole ring.
-
Hantzsch Thiazole Synthesis: In the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazoles, the choice of solvent can impact the purity of the final product. While ethanol is commonly used, exploring other solvents may reduce the formation of side products. In some cases, solvent-free conditions have been shown to be effective.
-
Issue 3: Slow Reaction Rate
-
Question: The reaction is proceeding very slowly, requiring long reaction times and high temperatures. Can a change in solvent help?
-
Answer: Absolutely. The reaction rate is highly dependent on the solvent.
-
Dielectric Constant: Solvents with a higher dielectric constant are generally better at stabilizing charged transition states, which can lead to a significant increase in the reaction rate. For example, switching from THF to DMF or DMSO can dramatically accelerate many nucleophilic substitution reactions.
-
Solvent as a Catalyst: In some cases, the solvent can participate in the reaction mechanism. For example, in Suzuki couplings, the presence of water in a co-solvent system (e.g., dioxane/water) can be crucial for the efficiency of the catalytic cycle.
-
Data Presentation: Solvent Screening for Common Reactions
The following tables summarize representative quantitative data for common reactions involving thiazole derivatives. While not specific to trifluoromethylthiazoles in all cases, they provide a strong indication of solvent effects and can guide your optimization efforts.
Table 1: Representative Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Yield
| Entry | Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| 1 | Toluene | 2.4 | < 10 | Poor stabilization of charged intermediates. |
| 2 | Diethyl Ether | 4.3 | 10-20 | Low polarity, may result in slow reaction. |
| 3 | Tetrahydrofuran (THF) | 7.6 | 40-60 | Moderate polarity, a good starting point for optimization. |
| 4 | Acetonitrile (MeCN) | 37.5 | 50-70 | Polar aprotic, generally good for SNAr. |
| 5 | N,N-Dimethylformamide (DMF) | 36.7 | 70-95 | Excellent for SNAr, effectively solvates cations. |
| 6 | Dimethyl Sulfoxide (DMSO) | 47.2 | 75-98 | Highly polar aprotic, often gives the highest rates and yields. |
Table 2: Illustrative Solvent and Base Systems for Suzuki Coupling of a Bromo-thiazole Derivative
| Entry | Solvent System | Base | Typical Yield (%) | Notes |
| 1 | 1,4-Dioxane | K₂CO₃ | 50-70 | A common starting point for Suzuki couplings. |
| 2 | Toluene | K₃PO₄ | 60-80 | Can be effective, especially with phosphine ligands. |
| 3 | DMF | Na₂CO₃ | 40-60 | Useful for improving solubility of starting materials. |
| 4 | 1,4-Dioxane / H₂O (4:1) | Cs₂CO₃ | 80-95 | Often provides excellent yields due to the beneficial effect of water. |
| 5 | 2-MeTHF / H₂O (4:1) | K₃PO₄ | 75-90 | A greener alternative to THF and dioxane. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the 2-halo-4-(trifluoromethyl)thiazole (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, Acetonitrile, DMF, DMSO) to achieve a standard concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by TLC or LC-MS analysis of a small aliquot.
-
Work-up and Analysis: Once the reaction in the most promising solvent is complete, quench all reactions, perform an appropriate aqueous work-up, and extract the product with an organic solvent. Analyze the crude product yield and purity by ¹H NMR or LC-MS.
Protocol 2: General Procedure for Optimizing a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the 2-halo-4-(trifluoromethyl)thiazole (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting and optimizing your trifluoromethylthiazole reactions.
Caption: A general workflow for solvent screening and reaction optimization.
Caption: A troubleshooting guide for low reaction yields.
Challenges in the hydrolysis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to its carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to 2-(trifluoromethyl)thiazole-5-carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Inadequate amount of base. | Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). | |
| Poor solubility of the starting material. | Use a co-solvent such as THF or methanol to improve solubility. | |
| Low Yields | Degradation of the thiazole ring. | The thiazole ring can be susceptible to cleavage under harsh basic conditions. Employ milder conditions, such as lower temperatures or weaker bases (e.g., LiOH). |
| Side reactions involving the trifluoromethyl group. | While generally stable, extreme conditions could potentially lead to side reactions. Avoid unnecessarily high temperatures. | |
| Product loss during workup. | The carboxylic acid product may have some solubility in the aqueous layer. Ensure complete precipitation by adjusting the pH to be sufficiently acidic (pH 1-2) and consider back-extracting the aqueous layer with an organic solvent. | |
| Product Isolation Issues | Product is an oil or difficult to crystallize. | Attempt to triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by column chromatography may be necessary. |
| Product is contaminated with starting material. | If hydrolysis is incomplete, purify the product via recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the hydrolysis of this compound?
A common starting point for the saponification of this ester is the use of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent like ethanol, methanol, or tetrahydrofuran (THF). The reaction is typically performed at room temperature or with gentle heating.
Q2: Are there any known side reactions to be aware of during the hydrolysis?
The primary concern is the stability of the thiazole ring under basic conditions. While generally robust, prolonged exposure to strong bases at high temperatures could potentially lead to ring-opening byproducts. The trifluoromethyl group is generally stable under these conditions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting ester spot and the appearance of a more polar product spot (which may streak due to its acidic nature) at the baseline indicates the reaction is proceeding. For LC-MS, the disappearance of the mass peak corresponding to the starting ester and the appearance of the mass peak for the carboxylic acid product would be monitored.
Q4: What is the typical workup procedure for this reaction?
After the reaction is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water, and dried.
Q5: The hydrolysis reaction is not going to completion. What can I do?
If you observe incomplete conversion, you can try the following:
-
Increase the molar excess of the base.
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Add a phase-transfer catalyst if you are using a biphasic system.
Quantitative Data Summary
The following table summarizes reaction conditions for the hydrolysis of similar thiazole esters found in the literature.
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 40% Sodium Hydroxide | Ethyl Acetate | < 40 °C | 60 min | 98.7% | [1] |
| 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate | Sodium Hydroxide | Water/Ethanol | Reflux | Not Specified | > 90% (three steps) | [2] |
Experimental Protocols
Protocol 1: Hydrolysis using Sodium Hydroxide in Ethyl Acetate
This protocol is adapted from a procedure for a structurally similar compound.[1]
-
Dissolution: Dissolve this compound in ethyl acetate at room temperature in a reaction vessel.
-
Addition of Base: Slowly add a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 40 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 60 minutes.
-
Workup:
-
Separate the organic and aqueous layers.
-
Slowly add a 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 2. A solid precipitate should form.
-
Filter the precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.
-
-
Drying: Dry the collected solid in a vacuum oven to obtain 2-(trifluoromethyl)thiazole-5-carboxylic acid.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: General reaction scheme for the hydrolysis.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate derivatives, with a focus on their potential as anticancer agents. The information presented herein is compiled from recent studies and is intended to inform researchers in the fields of medicinal chemistry and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the synthetic and analytical workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Quantitative Analysis of Anticancer Activity
A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, synthesized from ethyl 2-(2-substituted-phenyl)-4-(trifluoromethyl)thiazole-5-carboxylate precursors, have been evaluated for their in vitro anticancer activity. The following table summarizes the percentage of growth inhibition observed for these compounds against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). All compounds were tested at a concentration of 5 µg/mL.
| Compound ID | R | Ar | A-549 (% Inhibition) | Bel7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 8a | 2-F | 4-chloro-2-methylphenyl | 25 | 28 | 33 |
| 8b | 2-Cl | 4-chloro-2-methylphenyl | 48 | 41 | 45 |
| 8c | 2-Cl | 2,4-difluorophenyl | 21 | 25 | 29 |
| 8d | 2-Cl | 2,4-dichlorophenyl | 35 | 32 | 38 |
| 8e | 2-Cl | 2-(trifluoromethyl)phenyl | 15 | 19 | 22 |
| 8f | 2-Cl | 2,4,6-trichlorophenyl | 28 | 24 | 31 |
| 5-Fluorouracil | (Control) | - | 95 | 92 | 96 |
Data derived from: Li, W., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(12), 22485-22498.[1][2]
Key Observations from the Data:
-
Influence of the 2-Phenyl Substituent (R): A comparison between compound 8a (R = 2-F) and 8b (R = 2-Cl) suggests that a chloro substitution at the 2-position of the phenyl ring is more favorable for anticancer activity than a fluoro substitution, with 8b showing significantly higher inhibition across all cell lines.[1][2]
-
Impact of the Amide Moiety Substituent (Ar): Among the derivatives with a 2-chlorophenyl group at the R position (8b , 8c , 8d , 8e , 8f ), the nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potential.
-
The 4-chloro-2-methylphenyl group in compound 8b resulted in the highest observed activity among the synthesized derivatives.[1][2]
-
Dichlorophenyl (8d ) and trichlorophenyl (8f ) substitutions also conferred moderate activity.
-
The presence of trifluoromethyl (8e ) or difluorophenyl (8c ) groups on the amide moiety led to lower anticancer activity in this series.
-
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the SAR studies of this compound derivatives.
Synthesis of 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide Derivatives
The synthesis of the target carboxamide derivatives generally follows a multi-step process, as outlined in the workflow diagram below. The key steps involve the formation of the thiazole ring, followed by hydrolysis of the ethyl ester and subsequent amidation.
Step 1: Synthesis of Ethyl 2-(Aryl)-4-(trifluoromethyl)thiazole-5-carboxylate The initial thiazole scaffold is synthesized via a Hantzsch-type condensation reaction between an appropriate thioamide and ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate.
Step 2: Hydrolysis to Carboxylic Acid The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent system like ethanol/water, followed by acidification.
Step 3: Amide Coupling The resulting carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base such as N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) to yield the final thiazole-5-carboxamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A-549, Bel7402, HCT-8)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplates
-
Test compounds and a positive control (e.g., 5-Fluorouracil)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells contain medium with DMSO (vehicle control) and a known anticancer drug.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Visualizations
Synthetic Pathway of Thiazole-5-Carboxamide Derivatives
Caption: Synthetic scheme for 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.
Experimental Workflow for In Vitro Anticancer Activity Screening
References
Validating the Biological Target of Novel Thiazole Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a biological target is a critical step in the drug discovery pipeline, ensuring that a novel compound's therapeutic effects are mediated through its intended molecular target. This guide provides a comparative overview of experimental data for novel thiazole carboxamides, focusing on their engagement with two prominent cancer-related targets: the c-Met receptor tyrosine kinase and cyclooxygenase (COX) enzymes. Detailed experimental protocols for key validation assays are also presented to support the reproducibility of these findings.
Comparative Efficacy of Thiazole Carboxamides
The following tables summarize the inhibitory activities of representative novel thiazole carboxamides against their respective biological targets, alongside established inhibitors for comparison.
c-Met Kinase Inhibitors
The c-Met signaling pathway, when aberrantly activated, plays a significant role in tumor proliferation, survival, motility, and invasion.[1][2][3] Several thiazole carboxamide derivatives have been investigated as potent inhibitors of c-Met kinase.
| Compound ID | Target | IC₅₀ (nM) | Reference Compound | Target | IC₅₀ (nM) |
| 51am | c-Met | 2.54 | Foretinib | c-Met | - |
| 51ak | c-Met | 3.89 | |||
| 51an | c-Met | 3.73 | |||
| 51al | c-Met | 5.23 | |||
| 51ah | c-Met | 9.26 |
Table 1: In vitro inhibitory activity of selected thiazole/thiadiazole carboxamide derivatives against c-Met kinase. Data extracted from a study by Nan et al.[4][5]
The data indicates that several novel thiazole carboxamide compounds, particularly 51am , exhibit potent, low nanomolar inhibition of c-Met, comparable to or exceeding the activity of established inhibitors.[4]
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers, contributing to inflammation, angiogenesis, and resistance to therapy.[6][7] Thiazole carboxamides have also been explored as selective COX-2 inhibitors.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | 2.65 | 0.958 | 2.766 | Celecoxib | - | 0.002 | 23.8 |
| 2b | 0.239 | 0.191 | 1.251 | ||||
| 2j | - | 0.957 | 1.507 |
Table 2: In vitro COX inhibitory activity and selectivity of selected thiazole carboxamide derivatives. Data extracted from studies by Hawash et al.[8][9][10]
Compound 2a demonstrates a notable selectivity for COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[9] While not as selective as celecoxib, these novel compounds show promise as potent COX-2 inhibitors.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating a biological target. The following are detailed protocols for key assays used to confirm the engagement of thiazole carboxamides with their intended targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12][13]
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of the thiazole carboxamide or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler. Include an unheated control.[11]
-
Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using a primary antibody specific to the target protein (e.g., anti-c-Met or anti-COX-2).
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
In Vitro Kinase Assay (for c-Met)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14][15][16]
Protocol:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the purified recombinant c-Met kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), and the kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the thiazole carboxamide or a reference inhibitor (e.g., foretinib) to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[15] For non-radiometric assays, detection can be achieved using methods like fluorescence polarization or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Whole-Cell Lysate Western Blot (for Phospho-Protein Analysis)
This method is used to assess the downstream effects of target inhibition within a signaling pathway, for instance, by measuring the phosphorylation status of a target or its substrates.[17][18]
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the thiazole carboxamide as described for CETSA.
-
For signaling pathway analysis, it may be necessary to stimulate the pathway (e.g., with HGF for the c-Met pathway) before or during compound treatment.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis and Normalization:
-
Quantify the band intensities for the phosphorylated protein.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Normalize the phospho-protein signal to the total protein or housekeeping protein signal.
-
Visualizing the Molecular Pathways
Understanding the signaling context of the biological target is crucial for interpreting experimental results.
Caption: The c-Met signaling pathway and the inhibitory action of thiazole carboxamides.
Caption: The COX-2 signaling pathway and the inhibitory action of thiazole carboxamides.
Caption: A logical workflow for validating the biological target of a novel compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-MET [stage.abbviescience.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS [repository.najah.edu]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. In vitro kinase assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Comparative analysis of different synthetic routes to trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl group into thiazole scaffolds is a well-established strategy in medicinal chemistry for enhancing the pharmacological properties of molecules. This guide provides a comparative analysis of three prominent synthetic routes to trifluoromethylthiazoles, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to a target trifluoromethylthiazole is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes the key quantitative data for three distinct and effective methods.
| Synthetic Route | Target Thiazole | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) |
| Hantzsch Thiazole Synthesis | 2-Phenyl-4-(trifluoromethyl)thiazole | 1-Bromo-3,3,3-trifluoroacetone, Thiobenzamide | p-Toluenesulfonic acid monohydrate | Reflux in ethanol, then reflux in toluene | 84%[1] |
| TFA-Mediated Cyclization | Substituted 2-Trifluoromethylthiazoles | α-Mercapto ketones, Trifluoromethyl N-acylhydrazones | Trifluoroacetic acid (TFA) | Mild, open-flask conditions | Up to 94%[2][3][4] |
| One-Pot Multicomponent Domino Synthesis | 5-(Trifluoromethyl)-2-aminothiazole | 3-Bromo-1,1,1-trifluoro-2-propanone, Phosphorus pentasulfide, Cyanamide | None specified | One-pot reaction | Good to excellent |
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole[1]
This classical method provides a reliable route to 4-trifluoromethylthiazoles.
Materials:
-
Thiobenzamide
-
1-Bromo-3,3,3-trifluoroacetone
-
Ethanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of thiobenzamide (274 mg, 2.0 mmol) in ethanol (20 mL) at room temperature, add 1-bromo-3,3,3-trifluoroacetone (0.252 mL, 2.4 mmol, 1.2 eq.).
-
Reflux the reaction mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add toluene (20 mL) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.5 eq.).
-
Reflux the mixture overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 10%) to afford 2-phenyl-4-(trifluoromethyl)thiazole as a pale yellow solid (387 mg, 84% yield).
TFA-Mediated Cyclization: General Procedure for the Synthesis of 2-Trifluoromethylthiazoles[2][3][4]
This modern approach offers high yields under mild conditions for the synthesis of fully substituted 2-trifluoromethylthiazoles.
Materials:
-
α-Mercapto ketone (1.0 eq.)
-
Trifluoromethyl N-acylhydrazone (1.2 eq.)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In an open flask, combine the α-mercapto ketone and the trifluoromethyl N-acylhydrazone.
-
Add trifluoroacetic acid as the mediator.
-
Stir the reaction mixture under mild conditions until the reaction is complete (monitor by TLC).
-
Upon completion, work up the reaction mixture appropriately, which may include neutralization and extraction.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 2-trifluoromethylthiazole.
One-Pot Multicomponent Domino Synthesis: Synthesis of 5-(Trifluoromethyl)-2-aminothiazole
This efficient one-pot method allows for the rapid assembly of 5-trifluoromethyl-2-aminothiazoles from simple starting materials.
Materials:
-
3-Bromo-1,1,1-trifluoro-2-propanone
-
Phosphorus pentasulfide
-
Cyanamide
Procedure:
-
In a suitable reaction vessel, combine 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and cyanamide.
-
The reaction proceeds in a one-pot fashion, leading to the formation of 5-(trifluoromethyl)-2-aminothiazole.
-
Appropriate workup and purification are required to isolate the final product. This method is noted for its operational simplicity and good to excellent yields.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to trifluoromethylthiazoles.
Caption: Hantzsch synthesis of a 4-trifluoromethylthiazole.
Caption: TFA-mediated synthesis of a 2-trifluoromethylthiazole.
Caption: One-pot synthesis of a 5-trifluoromethyl-2-aminothiazole.
References
- 1. TCI Practical Example: Thiazole Ring Construction Reaction Using 1-Bromo-3,3,3-trifluoroacetone | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative In Vitro Efficacy Analysis of Fluorinated vs. Non-Fluorinated Thiazole Analogs
A deep dive into the in vitro performance of thiazole-based compounds reveals that the strategic incorporation of fluorine atoms can significantly enhance biological activity. This guide presents a comparative analysis of fluorinated and non-fluorinated thiazole analogs, supported by experimental data, to illuminate the impact of fluorination on their potential as therapeutic agents.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of fluorine, a highly electronegative and small atom, into these structures can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This, in turn, can lead to improved potency and a more desirable pharmacological profile. This guide provides a comparative overview of the in vitro efficacy of fluorinated versus non-fluorinated thiazole analogs across different therapeutic areas, including oncology and infectious diseases.
Anticancer Activity: A Cellular Showdown
The in vitro cytotoxic effects of fluorinated and non-fluorinated thiazole derivatives have been extensively evaluated against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability.
One study synthesized a series of novel fluorinated thiazolo[4,5-d]pyrimidines and evaluated their anticancer activity. While a direct non-fluorinated counterpart was not always available in the same study, comparisons with existing literature on non-fluorinated thiazole anticancer agents highlight the potential of fluorination. For instance, some fluorinated benzothiazole derivatives have shown potent activity against breast cancer cell lines, with GI50 values in the sub-micromolar range.
In another study, the presence of a fluorine group was found to decrease the anticancer activity in a specific series of β-pentene based thiazole derivatives, where analogs with a hydroxyl group showed enhanced activity. Conversely, a different study on fluorinated triazole-thiazole hybrids reported that the fluorinated compounds were more efficient than their non-fluorinated counterparts. This underscores that the effect of fluorination is highly dependent on the specific molecular scaffold and the position of the fluorine atom.
Table 1: Comparative Anticancer Activity (IC50/GI50 µM) of Thiazole Analogs
| Compound Type | Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Fluorinated Benzothiazole | 61a | MDA-MB-468 (Breast) | 0.57 | |
| Fluorinated Benzothiazole | 61b | MDA-MB-468 (Breast) | 0.40 | |
| Fluorinated Thiazole Hybrid | 76 | MCF-7 (Breast) | 0.25 - 1.72 | |
| Non-Fluorinated Thiazole Hybrid | (Comparison) | - | - | - |
| β-pentene based thiazole | 87a (Non-F) | HeLa (Cervical) | 3.48 ± 0.14 | |
| β-pentene based thiazole | (Fluorinated analog) | HeLa (Cervical) | (Activity decreased) |
Note: Direct comparisons are often challenging due to variations in experimental conditions between studies. The data presented is for illustrative purposes.
Antimicrobial Efficacy: Targeting Microbial Threats
The antimicrobial potential of thiazole derivatives has also been an area of active investigation. Structure-activity relationship (SAR) studies have provided insights into how fluorination influences their activity against bacteria and fungi.
For instance, in a series of antimicrobial 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, while most compounds showed some activity, it was often inferior to standard antibiotics. However, the strategic placement of fluorine has been shown to be advantageous in other contexts. In one study, a fluorine atom in the para position of a benzyl moiety linked to a thiazole derivative was found to be the most advantageous for urease inhibition, an important target in some pathogenic bacteria.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Thiazole Analogs
| Compound Type | Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated Thiazole Hybrid | 54 | C. albicans | 200 | |
| Non-Fluorinated Thiazole Hybrid | 52 | S. aureus | 50 | |
| Non-Fluorinated Thiazole Hybrid | 53 | K. pneumoniae | 50 | |
| Standard (Antifungal) | Clotrimazole | C. albicans | 25 | |
| Standard (Antibacterial) | Ciprofloxacin | S. aureus | 25 |
Enzyme Inhibition: A Molecular Mechanism of Action
The ability of thiazole analogs to inhibit specific enzymes is a key mechanism behind their therapeutic effects. The introduction of fluorine can enhance these inhibitory activities.
A study on fluorinated hydrazinylthiazole derivatives as α-amylase inhibitors for diabetes management provides a clear example. The synthesized compounds were evaluated for their enzyme inhibition potential, with some fluorinated analogs showing potent activity. SAR studies revealed that the antiglycation activity was also enhanced by the presence of a 4-fluorophenyl functionality on the thiazole ring.
Table 3: Comparative α-Amylase Inhibition (IC50 µM) of Hydrazinylthiazole Analogs
| Compound | Substituent on Arylidene Ring | IC50 (µM) | Reference |
| 3h (Fluorinated Core) | 5-chloro-2-hydroxy | 5.14 ± 0.03 | |
| 3b (Fluorinated Core) | 2-bromo-4-methyl | 6.87 ± 0.01 | |
| 3f (Fluorinated Core) | 3-bromo | 5.88 ± 0.16 | |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)[10]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vitro α-Amylase Inhibition Assay[8][9]
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.
-
Incubation: The test compounds (thiazole analogs) are pre-incubated with the α-amylase solution for a specific time at a controlled temperature.
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Color Development: The mixture is heated to develop color, which is proportional to the amount of reducing sugars produced by the enzymatic reaction.
-
Absorbance Measurement: The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined.
Head-to-Head Comparison of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Anticancer Compounds
The development of novel therapeutic agents with high efficacy and selectivity against cancer cells remains a critical endeavor in medicinal chemistry. Thiazole derivatives, particularly those incorporating a trifluoromethyl group, have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides a head-to-head comparison of a series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, summarizing their anti-proliferative activity against various cancer cell lines. The data presented is derived from a study by Cai et al. (2016), which systematically synthesized and evaluated these compounds.[1][2]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of a series of novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives was evaluated against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).[1][2] The inhibitory activity was measured at a single concentration of 5 µg/mL.
The results, summarized in the table below, indicate that the substitution pattern on both the 2-phenyl ring and the 5-carboxamide moiety significantly influences the cytotoxic activity. Notably, compounds 8c and 8f demonstrated the highest inhibitory activity against the A-549 lung cancer cell line, with inhibition rates of 48% and 40%, respectively.[2] Compound 7f was the only derivative to show moderate activity against the HCT-8 cell line, with a 40% inhibition rate.[2] Most of the tested compounds exhibited low to no activity against the Bel7402 and HCT-8 cell lines at the tested concentration. Interestingly, compounds 7d and 7f appeared to promote the growth of A-549 cells, a phenomenon that warrants further investigation.
| Compound ID | R1 Substituent (on 2-phenyl ring) | R2 Substituent (on 5-carboxamide) | % Inhibition at 5 µg/mL |
| A-549 | |||
| 7a | 2-F | N-(4-chloro-2-(ethylcarbamoyl)-6-methylphenyl) | 16 |
| 7b | 2-Cl | N-(4-chloro-2-(ethylcarbamoyl)-6-methylphenyl) | 0 |
| 7c | 2-F | N-(4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl) | 18 |
| 7d | 2-Cl | N-(4-chloro-2-(cyclohexylcarbamoyl)-6-methylphenyl) | -20 |
| 7e | 2-F | N-(4-chloro-2-(phenylcarbamoyl)-6-methylphenyl) | 10 |
| 7f | 2-Cl | N-(4-chloro-2-(phenylcarbamoyl)-6-methylphenyl) | -20 |
| 8a | 2-F | N-(4-chloro-2-methylphenyl) | 20 |
| 8b | 2-Cl | N-(4-chloro-2-methylphenyl) | 29 |
| 8c | 2-F | N-(2,4-dichlorophenyl) | 48 |
| 8d | 2-Cl | N-(2,4-dichlorophenyl) | 20 |
| 8e | 2-F | N-(2-(trifluoromethyl)phenyl) | 18 |
| 8f | 2-Cl | N-(2,4,6-trichlorophenyl) | 40 |
| 5-Fluorouracil (Control) | - | - | 58 |
Experimental Protocols
Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
The synthesis of the target carboxamide derivatives involved a multi-step process. Key intermediates, Ethyl 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (4a) and Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate (4b), were synthesized first.[1][2] These esters were then hydrolyzed to their corresponding carboxylic acids. Finally, the carboxylic acids were coupled with various substituted anilines to yield the final carboxamide products (compounds 7a-f and 8a-f).[1][2]
Synthetic pathway for the thiazole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: A-549, Bel7402, and HCT-8 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[3][4]
-
Compound Treatment: The cells were then treated with the test compounds at a final concentration of 5 µg/mL. 5-Fluorouracil was used as a positive control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Inhibition Rate: The percentage of cell growth inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] × 100
Workflow of the MTT cell viability assay.
Potential Signaling Pathways
While the specific molecular targets of these 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were not elucidated in the referenced study, trifluoromethyl-containing heterocyclic compounds are known to interact with various signaling pathways that are often dysregulated in cancer. Two of the most critical pathways in cancer cell proliferation, survival, and growth are the EGFR and PI3K/Akt signaling pathways.[5][6][7][8][9][10][11][12][13][14]
The Epidermal Growth Factor Receptor (EGFR) signaling pathway , upon activation by its ligands, triggers a cascade of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell proliferation, survival, and migration.[6][9][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparison Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of targeted therapy. However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical evaluation of any new kinase inhibitor.
This guide provides a framework for assessing the selectivity of novel kinase inhibitors derived from the Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate scaffold. We will use a hypothetical lead compound, ETC-Inhibitor-1 , as an example to illustrate the process. Its performance will be compared against Staurosporine, a well-known promiscuous kinase inhibitor, and Sunitinib, a multi-targeted clinical drug, to provide context for its selectivity profile.
Comparative Cross-Reactivity Data
The inhibitory activity of ETC-Inhibitor-1 and reference compounds was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower values indicate higher potency.
| Kinase Target | Kinase Family | ETC-Inhibitor-1 IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| CDK2/cyclin A | CMGC | 120 | 6.5 | 250 |
| GSK-3β | CMGC | 85 | 8.0 | >10,000 |
| PKA | AGC | >10,000 | 7.5 | >10,000 |
| SRC | Tyrosine Kinase | 850 | 5.8 | 98 |
| ABL1 | Tyrosine Kinase | 1,500 | 7.0 | 350 |
| VEGFR2 | Tyrosine Kinase | 45 | 4.2 | 9 |
| PDGFRβ | Tyrosine Kinase | 60 | 15 | 2 |
| BRAF | TKL | >10,000 | 20 | 5,500 |
Analysis: The illustrative data suggests that ETC-Inhibitor-1 shows potent activity against VEGFR2 and PDGFRβ, with moderate activity against CDK2/cyclin A and GSK-3β. Its profile is more selective than the broadly potent inhibitor Staurosporine. Compared to Sunitinib, ETC-Inhibitor-1 shows a different selectivity pattern, with potentially fewer off-targets in the tested panel.
Experimental Protocols
Detailed and reproducible protocols are essential for robust kinase inhibitor profiling. Below are methodologies for three widely used assays.
Radiometric Kinase Inhibition Assay
This assay is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[1][2]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates (e.g., FlashPlate™)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
10 µL of the test compound or control.
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.[1]
-
-
Reaction Initiation: Add 20 µL of a solution containing [γ-³³P]ATP and MgCl₂ to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[1]
-
Termination and Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.[1]
-
Washing: Wash the filter plate wells multiple times with a saline or phosphoric acid solution to remove unincorporated [γ-³³P]ATP.[1]
-
Detection: Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.[1]
Kinobeads-Based Affinity Chromatography
This chemoproteomics approach uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the expressed kinome from a cell lysate. The competitive displacement of kinases from the beads by a free inhibitor is quantified by mass spectrometry (MS).[3][4][5]
Materials:
-
Cell or tissue lysates
-
Kinobeads matrix (a mixture of immobilized broad-spectrum inhibitors)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)
-
Test compound at various concentrations
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell lysates with a protein concentration of approximately 5 mg/mL.[5]
-
Competition Binding: Aliquot the lysate and add the test inhibitor at a range of concentrations (e.g., 0.01 µM to 50 µM) or a DMSO control. Incubate for 1 hour at 4°C.[3]
-
Kinase Enrichment: Add the kinobeads slurry to the lysate-inhibitor mixture and incubate for another 1-2 hours at 4°C to allow kinases to bind.[3]
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer and then with a low-salt buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Peptide Analysis: Collect the resulting peptides and analyze them using a high-resolution LC-MS/MS system.
-
Data Analysis: Identify and quantify the proteins in each sample. The abundance of each identified kinase is compared between the inhibitor-treated samples and the DMSO control. IC50 values are determined by plotting the relative abundance of each kinase against the inhibitor concentration.[3]
KiNativ™ Activity-Based Protein Profiling
This method uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of active kinases. Inhibition of a kinase by a test compound prevents this labeling, which is quantified by mass spectrometry.[6][7][8]
Materials:
-
Cell or tissue lysates
-
Biotinylated acyl-phosphate ATP/ADP probes (e.g., desthiobiotin-ATP)
-
Test compound at various concentrations
-
Reaction buffer
-
Streptavidin-agarose resin
-
Reagents for protein digestion
-
LC-MS/MS system
Procedure:
-
Lysate Treatment: Treat cell lysates with the test inhibitor at various concentrations or a DMSO control and incubate.[7][8]
-
Probe Labeling: Add the biotinylated ATP/ADP probe to the lysates. The probe will covalently attach to the active-site lysine of kinases that are not blocked by the inhibitor.[6]
-
Protein Digestion: Denature, reduce, alkylate, and digest the total protein lysate with trypsin.
-
Enrichment: Use streptavidin-agarose resin to capture the biotin-labeled peptides.[7][8]
-
Washing: Wash the resin thoroughly to remove all non-labeled peptides.
-
Elution and Analysis: Elute the captured peptides and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the abundance of the probe-labeled active-site peptides for each kinase. A decrease in the signal for a specific peptide in the presence of the inhibitor indicates target engagement. IC50 values are calculated by measuring the reduction in labeling across a range of inhibitor concentrations.[6]
Visualizations
Workflow and Signaling Pathway Diagrams
DOT language scripts are provided below for generating diagrams of a typical experimental workflow and a relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Compound Identity: A Comparative Guide to 19F NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity is a critical step in the journey from discovery to application. When dealing with fluorinated molecules—a class of compounds of ever-growing importance in pharmaceuticals and materials science—19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical tool. This guide provides an objective comparison of 19F NMR with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for compound identity confirmation.
The fluorine-19 (¹⁹F) nucleus possesses a unique set of properties that make it highly amenable to NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers sensitivity comparable to that of proton (¹H) NMR.[1] What truly sets ¹⁹F NMR apart is its exceptionally wide chemical shift range, spanning over 400 ppm, which is significantly larger than that of ¹H NMR.[2] This broad spectral window minimizes signal overlap, even in complex mixtures, providing high-resolution data that is often easier to interpret.[3][4]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for compound confirmation depends on a variety of factors, including the nature of the compound, the required level of detail, and the available instrumentation. Here, we compare ¹⁹F NMR with other commonly employed methods: ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Feature | 19F NMR | 1H NMR | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of the ¹⁹F nucleus, providing detailed information about the chemical environment of each fluorine atom. | Measures the magnetic properties of the ¹H nucleus, providing information about the structure and connectivity of protons. | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Information Provided | - Unambiguous confirmation of the presence and number of fluorine atoms.- Detailed structural information based on chemical shifts and coupling constants.- High sensitivity to subtle changes in the electronic environment. | - Information on the proton framework of the molecule.- Can be complex and show significant signal overlap in large molecules. | - Precise molecular weight determination.- Fragmentation patterns can provide structural clues.- Does not directly observe the fluorine atom. | - Purity assessment.- Retention time provides a characteristic identifier but is not a direct measure of structure. |
| Quantitative Analysis | Highly quantitative (qNMR) with good accuracy and precision.[5] | Quantitative, but can be hampered by signal overlap.[6] | Generally not considered a primary quantitative technique without extensive calibration. | A primary quantitative technique, but requires reference standards for each analyte.[7] |
| Sample Requirements | Requires soluble samples in deuterated solvents. Non-destructive. | Requires soluble samples in deuterated solvents. Non-destructive. | Requires samples that can be ionized. Destructive. | Requires soluble samples. Destructive. |
| Throughput | Moderate; can be automated for higher throughput. | Moderate to high. | High. | High. |
Quantitative Data Showdown: 19F NMR vs. The Alternatives
The true utility of an analytical technique is often best demonstrated through quantitative data. The following tables summarize experimental results from studies comparing the performance of ¹⁹F NMR with other methods for the analysis of fluorinated compounds.
Table 1: Purity Determination of Fluorinated Pharmaceuticals by ¹⁹F NMR and HPLC
This table presents a comparison of the purity of various fluorinated pharmaceuticals as determined by ¹⁹F NMR and HPLC. The data demonstrates the strong correlation between the two techniques, highlighting the reliability of ¹⁹F NMR for quantitative purity assessment.[3]
| Compound | Purity by ¹⁹F NMR (%) | Purity by HPLC (%) | Difference (%) |
| Flutamide | 99.5 | 99.8 | -0.3 |
| Fluorometholone | 98.7 | 99.1 | -0.4 |
| Fludrocortisone | 99.2 | 98.9 | +0.3 |
| Flumethasone | 98.9 | 99.3 | -0.4 |
Table 2: Quantitative Analysis of Atorvastatin Calcium by ¹⁹F qNMR and ¹H qNMR
This study directly compared the performance of ¹⁹F and ¹H quantitative NMR (qNMR) for determining the content of atorvastatin calcium, using the same internal standard for both measurements. The results show that ¹⁹F qNMR provides comparable accuracy and precision to the more traditional ¹H qNMR method.[8]
| Parameter | ¹⁹F qNMR | ¹H qNMR |
| Mean Content (%) | 93.1 | 95.3 |
| Relative Standard Deviation (RSD, %) | 0.73 | 0.62 |
| Linearity (R²) | 0.9998 | 0.9997 |
| Limit of Detection (LOD, mg/mL) | 0.05 | 0.04 |
| Limit of Quantification (LOQ, mg/mL) | 0.15 | 0.12 |
Experimental Protocols
To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides a general methodology for confirming compound identity using ¹⁹F NMR spectroscopy.
General Protocol for ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 1-10 mg/mL.
-
For quantitative analysis, add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene, hexafluorobenzene).[9]
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected ¹⁹F signals (a wide range of -250 to 50 ppm is a good starting point for unknown compounds).
-
Use a 90° pulse angle for optimal signal intensity.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration for quantitative measurements. A typical starting value is 20-30 seconds.[7]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For compounds with ¹H-¹⁹F coupling, a proton-decoupled spectrum can be acquired to simplify the signals.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure accurate integration.
-
Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.
-
Visualizing Workflows and Concepts
To further clarify the processes and principles discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals [zenodo.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. F19 detection [nmr.chem.ucsb.edu]
Assessing the Metabolic Stability of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound that is rapidly metabolized will have a short half-life and low exposure, potentially limiting its therapeutic efficacy. Conversely, a highly stable compound might accumulate in the body, leading to toxicity. Therefore, optimizing metabolic stability is a key objective in lead optimization. The trifluoromethyl group and the thiazole ring are common moieties in medicinal chemistry, and understanding their influence on metabolism is crucial. The presence of fluorine can significantly alter a molecule's metabolic fate, often by blocking sites of metabolism or altering electronic properties.[1][2][3]
Comparative Metabolic Stability Data
The following table presents hypothetical metabolic stability data for a series of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate derivatives to illustrate how such data is typically presented. These values are for illustrative purposes only and are intended to demonstrate the structure-activity relationships (SAR) that can be explored. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint), which are determined from in vitro assays such as the liver microsomal stability assay.
| Compound ID | R Group (Modification at position X) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-01 | -H | 25 | 27.7 |
| Analog-02 | -CH₃ | 45 | 15.4 |
| Analog-03 | -Cl | 60 | 11.6 |
| Analog-04 | -OCH₃ | 15 | 46.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through in vitro assays.
Experimental Protocols
The following is a detailed protocol for a standard in vitro liver microsomal stability assay, a common method used to assess the metabolic stability of compounds.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for sample analysis
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomal suspension and the NADPH regenerating system.
-
The final incubation mixture will typically contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells.
-
The "0-minute" time point represents the initial concentration of the compound before any metabolic degradation has occurred.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical workflow for a liver microsomal stability assay and a simplified representation of the major metabolic pathways.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Simplified overview of Phase I and Phase II metabolic pathways.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. While specific quantitative data for this compound derivatives requires dedicated experimental work, the protocols and principles outlined in this guide provide a robust framework for conducting and interpreting such studies. By systematically evaluating the metabolic stability of a series of analogs, researchers can build a comprehensive structure-activity relationship, enabling the rational design of compounds with optimized pharmacokinetic properties for further development. The strategic placement of substituents and the understanding of the metabolic liabilities associated with the thiazole core and the trifluoromethyl group will be paramount in advancing this chemical series towards clinical candidates.
References
Unveiling the Antifungal Potential of Thiazole-5-Carboxylate Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a paramount challenge in the face of growing resistance to existing therapies. Thiazole derivatives have emerged as a promising class of compounds, with thiazole-5-carboxylate esters, in particular, demonstrating significant antifungal activity. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to aid in the advancement of antifungal drug discovery.
This document synthesizes findings from recent studies on various substituted thiazole-5-carboxylate esters, presenting their antifungal activity against a range of pathogenic fungi. The data is structured to facilitate a clear comparison of the performance of these compounds, offering insights into their structure-activity relationships.
Comparative Antifungal Activity
The antifungal efficacy of thiazole-5-carboxylate esters and related derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of these compounds against various fungal strains, as reported in the literature. Lower MIC values indicate greater antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Series 1: Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives | ||||
| Analog 12f | Candida albicans | Moderate Activity | Ampicillin, Gentamicin Sulfate | - |
| Nine analogs | Candida albicans | Moderate to Weak Activity | - | - |
| Series 2: 2,4-Disubstituted Thiazole Derivatives | ||||
| Compound 7a, 7b, 7c | Candida albicans | 3.9 | Fluconazole | 15.62 |
| Series 3: Thiazole Derivatives with Cyclopropane System | ||||
| T1-T9 | Candida albicans (clinical isolates) | 0.008–7.81 | Nystatin | Similar or weaker activity |
| Series 4: 2-Amino-4,5-diarylthiazole Derivatives | ||||
| Compound 5a8 | Candida albicans | 9 µM | Fluconazole | Similar activity |
Experimental Protocols
The determination of the antifungal activity of these compounds predominantly relies on the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours at 30-35°C.
-
A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.
-
The stock suspension is then diluted in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
2. Preparation of Antifungal Agent Dilutions:
-
The thiazole-5-carboxylate ester is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with 100 µL of the standardized fungal inoculum.
-
Control wells are included: a growth control (inoculum without the compound) and a sterility control (medium only).
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Thiazole antifungals share a common mechanism of action with other azole-based drugs, targeting the integrity of the fungal cell membrane by disrupting the biosynthesis of ergosterol. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.
The key enzyme in the ergosterol biosynthesis pathway that is inhibited by thiazole derivatives is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.
Experimental Workflow
The process of evaluating the antifungal activity of novel thiazole-5-carboxylate esters follows a structured workflow, from compound synthesis to the determination of their biological activity.
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 131748-96-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Irritation (Category 2) [1]
-
Skin Sensitization (Category 1) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [1]
The signal word for this chemical is Warning .[1]
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber) . Ensure gloves are of a suitable thickness and are inspected for defects before use. Change gloves frequently, especially after splashes or extended use. | Protects against skin irritation and sensitization.[1] While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to many chemicals, but their resistance to esters can be limited. For prolonged contact, consider more robust options like neoprene or butyl rubber. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | Prevents eye irritation from splashes or vapors.[1] |
| Skin and Body Protection | Laboratory coat. When handling larger quantities or in situations with a high risk of splashes, a chemical-resistant apron or coveralls should be worn. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects the respiratory system from irritation and potential toxicity.[1] |
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mists.[1]
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage class for this combustible liquid is 10.[1]
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1]
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
-
In case of a spill: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with non-halogenated organic waste to avoid higher disposal costs and to comply with waste management regulations.
-
The waste container should be clearly labeled as "Halogenated Organic Waste" and should list the chemical name.
-
-
Disposal Route:
-
Dispose of the waste through an approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain.
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
